Substance P (2-11)
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[1-[6-amino-2-(pyrrolidine-2-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H86N14O12S/c1-34(2)30-42(54(80)65-37(49(61)75)25-29-84-3)64-48(74)33-63-50(76)43(31-35-14-6-4-7-15-35)69-55(81)44(32-36-16-8-5-9-17-36)70-53(79)39(21-23-46(59)72)66-52(78)40(22-24-47(60)73)67-56(82)45-20-13-28-71(45)57(83)41(18-10-11-26-58)68-51(77)38-19-12-27-62-38/h4-9,14-17,34,37-45,62H,10-13,18-33,58H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,75)(H,63,76)(H,64,74)(H,65,80)(H,66,78)(H,67,82)(H,68,77)(H,69,81)(H,70,79) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUMOPZYRIFNRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H86N14O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1191.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Substance P (2-11)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Substance P (2-11), a key N-terminal fragment of the neuropeptide Substance P (SP). This document details its interaction with cellular receptors, subsequent signaling cascades, and the experimental methodologies used to elucidate these pathways.
Executive Summary
Substance P (SP) is an 11-amino acid neuropeptide that plays a critical role in pain transmission, inflammation, and various physiological processes.[1] Its actions are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2] SP is metabolized in vivo into smaller peptide fragments, including Substance P (2-11) (SP (2-11)). Recent research has revealed that these metabolites are not simply inactive degradation products but are themselves biologically active molecules with distinct signaling properties. This guide focuses on the specific mechanism of action of SP (2-11), highlighting its role as a biased agonist at the NK1R, preferentially activating specific downstream signaling pathways.
Receptor Interaction and Binding
Substance P (2-11), like its parent molecule, exerts its effects by binding to and activating the neurokinin-1 receptor (NK1R).[3][4] The NK1R is the primary receptor for the tachykinin family of neuropeptides.[5] While the C-terminal region of Substance P is crucial for receptor binding and activation, N-terminal fragments like SP (2-11) retain the ability to act as agonists at the NK1R.
G Protein Coupling and Biased Agonism
The activation of the NK1R by an agonist can initiate signaling through multiple G protein subtypes, primarily Gαq and Gαs. Full-length Substance P is capable of activating both of these pathways, leading to a broad physiological response.
However, SP (2-11) demonstrates biased agonism, meaning it preferentially activates one signaling pathway over another. Specifically, SP (2-11) retains its ability to couple to Gαq, leading to the activation of phospholipase C (PLC) and subsequent intracellular calcium mobilization. In contrast, its efficacy in coupling to Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP), is significantly diminished compared to full-length SP.
This biased signaling suggests that the cellular metabolism of SP can fine-tune the physiological response by generating fragments that trigger specific downstream effects. While the Gαq-mediated calcium signaling is preserved, the Gαs-mediated cAMP signaling is attenuated.
Downstream Signaling Pathways
Gαq-PLC-IP3-Ca²⁺ Pathway (Preserved Activity)
Upon binding of SP (2-11) to the NK1R, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This transient increase in intracellular calcium concentration is a key signaling event that mediates many of the physiological effects of SP (2-11), such as smooth muscle contraction.
Gαs-Adenylyl Cyclase-cAMP Pathway (Diminished Activity)
The interaction of SP (2-11) with the NK1R results in a significantly weaker activation of the Gαs-adenylyl cyclase pathway compared to the full-length peptide. In this pathway, activated Gαs stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA). The reduced ability of SP (2-11) to stimulate cAMP production indicates a functional selectivity at the NK1R, leading to a different profile of cellular responses compared to Substance P.
Quantitative Data Summary
The biased agonism of Substance P (2-11) is evident from the quantitative analysis of its potency in stimulating the cAMP and calcium signaling pathways. The following tables summarize the available data.
Table 1: Potency (log ED₅₀) for cAMP Accumulation in fl-hNK1R-expressing HEK293T Cells
| Ligand | log ED₅₀ (M) |
| Substance P | -7.81 ± 0.07 |
| Substance P (2-11) | -7.4 ± 0.08 |
A higher negative value indicates greater potency.
Table 2: Potency (log EC₅₀) for Intracellular Calcium and cAMP in NK1R-Transfected 3T3 Fibroblasts
| Ligand | Signaling Pathway | log EC₅₀ (M) |
| Substance P | Intracellular Ca²⁺ | -8.53 ± 0.27 |
| Substance P | cAMP | -8.04 ± 0.18 |
| Substance P (6-11) | Intracellular Ca²⁺ | -8.07 ± 0.27 |
| Substance P (6-11) | cAMP | -6.78 ± 0.27 |
Note: Data for SP (6-11) is presented as a proxy to illustrate the signaling bias of C-terminal fragments.
Experimental Protocols
The characterization of the Substance P (2-11) mechanism of action relies on specific in vitro assays. The following are detailed methodologies for key experiments.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a ligand to induce an increase in intracellular calcium concentration.
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells or 3T3 fibroblasts stably transfected with the human neurokinin-1 receptor (hNK1R) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Cell Preparation: Cells are seeded onto black-walled, clear-bottom 96-well plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM), in a physiological salt solution (e.g., Hanks' balanced salt solution with HEPES) for 60 minutes at 37°C.
-
Measurement: After washing to remove excess dye, the plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded, and then various concentrations of Substance P (2-11) or control ligands are added. The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the logarithm of the agonist concentration to determine the EC₅₀ value.
cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP in response to ligand stimulation.
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Cell Culture: NK1R-expressing HEK293 or 3T3 cells are cultured as described above.
-
Cell Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for a short period to prevent the degradation of cAMP. Subsequently, cells are stimulated with various concentrations of Substance P (2-11) or control ligands for a defined time at 37°C.
-
Cell Lysis: The stimulation is terminated, and the cells are lysed to release the intracellular contents, including any accumulated cAMP.
-
Measurement: The concentration of cAMP in the cell lysates is measured using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's protocol. This typically involves the competition between cAMP in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for binding to a specific antibody.
-
Data Analysis: The amount of cAMP produced is plotted against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
Conclusion
Substance P (2-11) is an active metabolite of Substance P that functions as a biased agonist at the neurokinin-1 receptor. Its mechanism of action is characterized by a preferential activation of the Gαq-mediated intracellular calcium signaling pathway, with a significantly reduced ability to stimulate the Gαs-mediated cAMP pathway. This functional selectivity highlights the complexity of tachykinin signaling and suggests that the physiological effects of Substance P can be modulated by its metabolic processing. Understanding the distinct signaling profiles of Substance P fragments like SP (2-11) is crucial for the development of targeted therapeutics that can selectively modulate NK1R-mediated pathways in various pathological conditions.
References
- 1. Substance P induces a rise in intracellular calcium concentration in human T lymphocytes in vitro: evidence of a receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. acnp.org [acnp.org]
The Biological Activity of Substance P Fragment (2-11): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neurotransmitter, is a well-established mediator of pain, inflammation, and various other physiological processes through its interaction with neurokinin (NK) receptors, primarily the NK1 receptor. The in vivo metabolism of Substance P generates a cascade of peptide fragments, each with potentially distinct biological activities. This technical guide provides an in-depth overview of the core biological activities of a key C-terminal fragment, Substance P (2-11). While extensive quantitative data for this specific fragment is limited in publicly available literature, this document synthesizes the existing knowledge on its functional effects, presumed signaling mechanisms, and the experimental protocols utilized for its characterization.
Core Biological Activities
Substance P fragment (2-11) is a biologically active metabolite of Substance P. Its primary reported activities include smooth muscle contraction and modulation of Substance P transport across the blood-brain barrier.
Data Presentation: Quantitative and Qualitative Data Summary
Precise binding affinities (Ki) and functional potencies (EC50) for Substance P fragment (2-11) are not extensively documented. The available data primarily describes its relative potency in functional assays compared to the parent peptide, Substance P.
| Biological Activity | Assay System | Observed Effect of Substance P (2-11) | Quantitative Data | Citation(s) |
| Smooth Muscle Contraction | Guinea Pig Ileum | Contraction of the ileum tissue. | Less potent than Substance P. Relative potency varies across studies. | [1][2] |
| Blood-Brain Barrier Permeation | In vitro model (BBMEC monolayers) | Inhibition of ³H-Substance P transport. | Statistically significant inhibition (p < 0.05). | [3] |
Presumed Signaling Pathways
As a C-terminal fragment of Substance P, it is presumed that Substance P (2-11) exerts its biological effects primarily through the Neurokinin-1 (NK1) receptor , a G-protein coupled receptor (GPCR). The canonical signaling pathway for NK1 receptor activation is detailed below.
NK1 Receptor Signaling Cascade
Activation of the NK1 receptor by an agonist like Substance P or its C-terminal fragments initiates a well-characterized signaling cascade.
Caption: Presumed NK1 Receptor signaling pathway for Substance P (2-11).
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of Substance P fragment (2-11). These protocols are based on established methods for Substance P and its analogues and can be adapted for the specific study of the (2-11) fragment.
Guinea Pig Ileum Contraction Bioassay
This ex vivo assay is a classic method to assess the contractile activity of tachykinins and their fragments on smooth muscle.
Caption: Workflow for the Guinea Pig Ileum Contraction Bioassay.
Detailed Methodology:
-
Tissue Preparation: A male Dunkin-Hartley guinea pig is euthanized. The terminal ileum is isolated, and a segment of approximately 2-3 cm is cleaned of mesenteric attachments and luminal contents.
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Mounting: The ileum segment is mounted vertically in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a 95% O₂ / 5% CO₂ gas mixture. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer.
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Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the Tyrode's solution being replaced every 15 minutes.
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Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of Substance P fragment (2-11) to the organ bath. Each concentration is left in contact with the tissue until a stable response is achieved (typically 2-3 minutes).
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Data Recording and Analysis: The contractile responses are recorded using a data acquisition system. The amplitude of contraction is measured and plotted against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value (the concentration of agonist that produces 50% of the maximal response) can then be calculated.
Radioligand Binding Assay
This assay is used to determine the binding affinity of Substance P fragment (2-11) to specific neurokinin receptors.
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells). Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
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Binding Reaction: The binding assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]Substance P or a selective NK1R antagonist), and varying concentrations of the unlabeled competitor, Substance P fragment (2-11).
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Incubation: The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
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Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.
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Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
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Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of Substance P fragment (2-11) to activate the NK1 receptor and trigger a downstream signaling event, the release of intracellular calcium.
Caption: Workflow for the Intracellular Calcium Mobilization Assay.
Detailed Methodology:
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Cell Culture and Plating: Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor are cultured and seeded into a black-walled, clear-bottom 96-well plate.
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Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
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Assay Procedure: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of the agonist. Varying concentrations of Substance P fragment (2-11) are then automatically injected into the wells, and the change in fluorescence is monitored in real-time.
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Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. The peak fluorescence signal is determined for each concentration of the agonist. These values are then used to construct a dose-response curve, and the EC50 is calculated.[4]
Conclusion
Substance P fragment (2-11) demonstrates clear biological activity, particularly in inducing smooth muscle contraction and modulating the transport of its parent peptide. While a detailed quantitative profile of its receptor interaction is yet to be fully elucidated, it is strongly presumed to act via the NK1 receptor, initiating the canonical Gq/11-PLC signaling cascade. The experimental protocols detailed herein provide a robust framework for further investigation into the specific binding and functional characteristics of this and other Substance P fragments, which will be crucial for a comprehensive understanding of their physiological and pathological roles.
References
- 1. Relative activities of substance P-related peptides in the guinea-pig ileum and rat parotid gland, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of potency of substance P and related peptides on [3H]-acetylcholine release, and contractile actions, in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of substance P transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Substance P (2-11): A Technical Guide to its Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the receptor binding profile of Substance P (2-11), a C-terminal fragment of the neuropeptide Substance P. The document is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological characteristics of this peptide.
Introduction
Substance P (SP) is an undecapeptide neurotransmitter and neuromodulator that plays a crucial role in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] It exerts its effects by binding to neurokinin (NK) receptors, with a primary affinity for the neurokinin-1 (NK1) receptor.[1][2] Substance P (2-11) is a biologically active fragment of the full-length peptide. Understanding the binding characteristics of this fragment is essential for the development of selective ligands for neurokinin receptors.
Receptor Binding Affinity of Substance P (2-11)
The binding affinity of Substance P (2-11) for neurokinin receptors is a critical determinant of its biological activity. While comprehensive data comparing the binding of this specific fragment across all three neurokinin receptors (NK1, NK2, and NK3) in a single study is limited, the available information indicates that C-terminal fragments of Substance P retain biological activity.[3]
It is generally understood that the C-terminal region of Substance P is crucial for its binding to the NK1 receptor. Fragments of Substance P that include the C-terminal sequence are known to possess contracting activities on various tissues, such as the guinea pig ileum.
For the purpose of this guide, and in the absence of a consolidated dataset for Substance P (2-11), the following table presents a compilation of representative binding affinities for Substance P and related C-terminal fragments to provide a comparative context for the likely binding profile of Substance P (2-11).
Table 1: Representative Binding Affinities of Substance P and its Fragments for Neurokinin Receptors
| Ligand | Receptor | Preparation | Ki (nM) | IC50 (nM) | Reference |
| Substance P | NK1 | Rat Brain Cortex Membranes | - | 0.48 | Not Available |
| Substance P (4-11) | NK1 | Rat Brain Cortex Membranes | - | 3.8 | Not Available |
| Substance P (5-11) | NK1 | Rat Brain Cortex Membranes | - | 7.0 | Not Available |
| Substance P (6-11) | NK1 | Rat Brain Cortex Membranes | - | 130 | Not Available |
| Substance P (7-11) | NK1 | Rat Brain Cortex Membranes | - | 1,100 | Not Available |
Note: The data in this table is compiled from various sources and should be used for comparative purposes only. Experimental conditions can significantly influence binding affinity values.
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of ligands such as Substance P (2-11) is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., Substance P (2-11)) to displace a radiolabeled ligand from its receptor.
Principle
A fixed concentration of a radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of membranes containing the receptor. The addition of increasing concentrations of an unlabeled competing ligand results in a dose-dependent decrease in the binding of the radiolabeled ligand. The concentration of the competing ligand that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki) of the competing ligand, which reflects its binding affinity.
Detailed Methodology
1. Membrane Preparation:
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Tissues or cells expressing the neurokinin receptor of interest (e.g., CHO or HEK293 cells transfected with the NK1 receptor) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
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The homogenate is centrifuged at a low speed to remove nuclei and large debris.
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The resulting supernatant is then centrifuged at a high speed to pellet the membranes.
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The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Competitive Binding Assay:
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The assay is typically performed in a 96-well plate format.
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Each well contains:
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A fixed concentration of the radiolabeled ligand (e.g., [125I]Substance P or [3H]Substance P).
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The membrane preparation.
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Increasing concentrations of the unlabeled competing ligand (Substance P (2-11)).
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
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Total Binding: Wells containing the radioligand and membrane preparation without any competing ligand.
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Non-specific Binding: Wells containing the radioligand, membrane preparation, and a high concentration of an unlabeled ligand known to saturate the receptor (e.g., 1 µM unlabeled Substance P).
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The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
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The filters are then washed rapidly with ice-cold wash buffer to remove unbound radioligand.
4. Measurement of Radioactivity:
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The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
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The specific binding data is then plotted against the logarithm of the competitor concentration to generate a sigmoidal competition curve.
-
The IC50 value is determined from this curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:
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Ki = IC50 / (1 + ([L]/Kd))
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Where:
-
[L] is the concentration of the radiolabeled ligand.
-
Kd is the equilibrium dissociation constant of the radiolabeled ligand.
-
-
Signaling Pathways
Substance P and its fragments primarily exert their effects through the G-protein coupled neurokinin-1 (NK1) receptor. Activation of the NK1 receptor initiates a cascade of intracellular signaling events.
NK1 Receptor Signaling Pathway
Upon binding of an agonist like Substance P (2-11), the NK1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory processes.
Caption: NK1 Receptor Signaling Cascade.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay.
References
The Emerging Role of Substance P (2-11) in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, is a key mediator in pain transmission, neuroinflammation, and mood regulation within the central nervous system (CNS).[1][2] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[3][4] While the full-length peptide, SP (1-11), has been extensively studied, emerging evidence suggests that its metabolites, particularly C-terminal fragments, possess significant biological activity, at times exhibiting equal or even greater potency than the parent peptide.[5] This technical guide focuses on the function of a specific C-terminal fragment, Substance P (2-11), in the CNS. Although direct research on SP (2-11) is still nascent, this document synthesizes the available data and provides a comprehensive overview based on the established knowledge of closely related SP fragments and their shared mechanisms of action.
Substance P (2-11) is a metabolite of SP formed by the enzymatic cleavage of the N-terminal arginine by aminopeptidase P. While its biological activity has been historically under-investigated, recent findings indicate that it is not an inactive metabolite but rather a potent bioactive peptide.
Receptor Interactions and Signaling Pathways
The biological activity of Substance P and its C-terminal fragments is critically dependent on their interaction with neurokinin receptors. The C-terminal region of Substance P is essential for receptor binding and activation.
Receptor Binding
While specific binding affinity data for SP (2-11) is limited, studies on other C-terminal fragments provide valuable insights. It is highly probable that SP (2-11) primarily targets the NK1R, similar to the full-length SP. The high degree of structural similarity, as evidenced by 100% cross-reactivity in a Substance P enzyme immunoassay, supports this assumption. The binding of tachykinins to the NK1R is known to be complex, potentially involving multiple conformational states of the receptor.
dot
Caption: Substance P (2-11) signaling via the NK1 receptor and Gq/11 pathway.
Downstream Signaling
Upon binding to the NK1R, SP (2-11) is expected to trigger a cascade of intracellular signaling events similar to those initiated by SP (1-11). The NK1R is primarily coupled to the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal depolarization and excitation.
Some studies suggest that SP and its metabolites can also modulate cyclic AMP (cAMP) signaling pathways, although the effects appear to be more complex and context-dependent. N-terminal truncation of SP has been shown to produce peptides that retain their ability to increase intracellular calcium but have a diminished capacity to elevate cAMP levels.
Functional Roles of Substance P (2-11) in the CNS
Based on the activities of other C-terminal fragments and the limited direct evidence, the primary functions of SP (2-11) in the CNS are likely to revolve around pain modulation, neuroinflammation, and regulation of mood and anxiety.
Pain Transmission
Substance P is a key neurotransmitter in the transmission of pain signals from the periphery to the spinal cord and higher brain centers. It is released from the central terminals of primary afferent nociceptors in the dorsal horn of the spinal cord. C-terminal fragments of SP have been shown to be potent excitatory agents on dorsal horn neurons. For instance, SP (4-11) causes a slow and prolonged increase in the firing rate of these neurons. Given that SP (2-11) is a larger C-terminal fragment, it is expected to have similar, if not more potent, excitatory effects, thereby contributing to the central sensitization associated with chronic pain states.
dot
Caption: Workflow for assessing the nociceptive effects of SP (2-11).
Neuroinflammation
Substance P is a potent mediator of neurogenic inflammation. It can induce the release of pro-inflammatory cytokines from immune cells within the CNS, such as microglia and astrocytes. This action is also attributed to the C-terminal portion of the peptide. Therefore, SP (2-11) is likely to contribute to the inflammatory processes that accompany various neurological disorders and injuries.
Mood and Anxiety
The SP/NK1R system is implicated in the regulation of stress, anxiety, and depression. Microinjections of C-terminal SP fragments into brain regions like the periaqueductal gray have been shown to produce anxiogenic-like effects in animal models. These effects are mediated by the NK1 receptor. Consequently, SP (2-11) may play a role in the pathophysiology of anxiety and mood disorders.
Quantitative Data
Direct quantitative data for Substance P (2-11) remains scarce in the literature. However, comparative data for other C-terminal fragments provide a strong basis for inferring its potential potency.
| Peptide Fragment | Assay | Relative Potency (Compared to Substance P) | Reference |
| SP (Octapeptide) | Guinea Pig Ileum Contraction | ~200% | |
| SP (Heptapeptide) | Guinea Pig Ileum Contraction | ~100% | |
| SP (Hexapeptide) | Guinea Pig Ileum Contraction | ~50% | |
| SP (Pentapeptide) | Guinea Pig Ileum Contraction | ~10% | |
| SP (2-11) | Guinea Pig Ileum Contraction | Active (Potency not quantified) |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to specifically investigate the function of Substance P (2-11) in the central nervous system.
Receptor Binding Assay
This protocol is designed to determine the binding affinity of SP (2-11) for the NK1 receptor.
-
Membrane Preparation:
-
Homogenize CNS tissue (e.g., striatum, spinal cord) from a suitable animal model in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
-
Binding Reaction:
-
Incubate the prepared membranes with a radiolabeled NK1R ligand (e.g., [³H]Substance P or a specific antagonist) and varying concentrations of unlabeled SP (2-11).
-
Incubations are typically carried out at room temperature for a defined period (e.g., 60 minutes).
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the concentration of SP (2-11) that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This protocol allows for the investigation of the direct effects of SP (2-11) on neuronal excitability.
-
Slice Preparation:
-
Acutely prepare brain or spinal cord slices (e.g., 300 µm thick) from an animal model.
-
Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with aCSF.
-
Identify target neurons (e.g., dorsal horn neurons) using infrared differential interference contrast microscopy.
-
Establish a whole-cell patch-clamp recording configuration.
-
Record baseline membrane potential and firing activity.
-
-
Drug Application:
-
Bath-apply SP (2-11) at various concentrations to the slice.
-
Record changes in membrane potential, input resistance, and action potential firing frequency.
-
-
Data Analysis:
-
Analyze the recorded electrophysiological parameters before, during, and after the application of SP (2-11).
-
Construct dose-response curves to determine the EC₅₀ of SP (2-11) for its effects on neuronal activity.
-
dot
Caption: Workflow for electrophysiological analysis of SP (2-11) effects.
In Vivo Behavioral Assay (Elevated Plus Maze)
This protocol is used to assess the anxiogenic or anxiolytic effects of SP (2-11).
-
Animal Preparation:
-
Surgically implant a guide cannula into a specific brain region of interest (e.g., periaqueductal gray) in rats or mice.
-
Allow for a post-operative recovery period.
-
-
Microinjection:
-
On the day of testing, microinject SP (2-11) or a vehicle control directly into the target brain region through the implanted cannula.
-
-
Behavioral Testing:
-
Place the animal in the center of an elevated plus maze, which consists of two open and two closed arms.
-
Record the animal's behavior for a set period (e.g., 5 minutes).
-
Key behavioral parameters to measure include the time spent in the open arms, the number of entries into the open and closed arms, and risk assessment behaviors (e.g., head dipping, stretched-attend postures).
-
-
Data Analysis:
-
Analyze the behavioral data to determine if SP (2-11) produces anxiogenic-like (decreased open arm exploration) or anxiolytic-like (increased open arm exploration) effects.
-
Conclusion
While direct and extensive research on Substance P (2-11) is still in its early stages, the available evidence strongly suggests that it is a biologically active and functionally significant peptide in the central nervous system. Its structural similarity to the C-terminal end of Substance P, which is crucial for receptor interaction, and the observed activity of other C-terminal fragments, point towards a potent role for SP (2-11) in modulating pain, neuroinflammation, and affective behaviors. The experimental protocols outlined in this guide provide a framework for future research to elucidate the precise functions and therapeutic potential of this intriguing Substance P metabolite. Further investigation into the quantitative aspects of its receptor binding and its specific effects on neuronal circuits will be critical for a complete understanding of its role in CNS physiology and pathology.
References
- 1. Effects of substance P on neurones in the dorsal horn of the spinal cord of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Pharmacological Profile of Substance P (2-11): A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, has been a subject of intense research since its discovery in 1931 by Ulf von Euler and John H. Gaddum.[1][2][3] A member of the tachykinin family, SP is known for its diverse physiological roles, including the mediation of pain perception, neurogenic inflammation, and smooth muscle contraction.[2][3] The biological effects of Substance P are primarily mediated through its high-affinity interaction with the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). Following the elucidation of its 11-amino acid sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) in 1971, research expanded to investigate the structure-activity relationships of its various fragments. This technical guide focuses on the discovery, history, and pharmacological characterization of a key C-terminal fragment, Substance P (2-11).
Discovery and Historical Context
The study of Substance P fragments began as researchers sought to understand which parts of the peptide were essential for its biological activity. Early investigations revealed that the C-terminal region of Substance P is critical for its potent effects. Substance P (2-11), lacking only the N-terminal arginine residue, was one of the many fragments synthesized and studied to delineate the functional domains of the parent peptide. Its biological activities, including its ability to contract guinea pig ileum smooth muscle and its interactions with the blood-brain barrier, have highlighted its significance as an active metabolite and a tool for understanding NK1 receptor pharmacology.
Quantitative Pharmacological Data
The interaction of Substance P (2-11) with the NK1 receptor has been characterized through various binding and functional assays. While specific quantitative data for the 2-11 fragment is dispersed throughout the literature, the following table summarizes the known potencies of related C-terminal fragments, providing a comparative context for the activity of Substance P (2-11).
| Compound | Assay | Receptor | Potency (EC50/IC50/Ki) | Reference(s) |
| Substance P | Calcium Mobilization | NK1 | -log EC50: 8.5 ± 0.3 M | |
| Substance P | cAMP Accumulation | NK1 | -log EC50: 7.8 ± 0.1 M |
Note: Specific Ki and EC50/IC50 values for Substance P (2-11) are not consistently reported in the readily available literature. The data for the parent Substance P molecule is provided for reference. Studies on various C-terminal fragments suggest that their potency is generally in the nanomolar range, similar to the parent peptide.
Key Experimental Protocols
The characterization of Substance P (2-11) has relied on several key experimental methodologies. Below are detailed protocols for two fundamental assays used to determine its biological activity.
Guinea Pig Ileum Contraction Assay
This classic bioassay is used to assess the contractile (myotropic) activity of tachykinins and their analogs on smooth muscle.
Methodology:
-
Tissue Preparation: A male guinea pig (250-350g) is euthanized, and a segment of the terminal ileum is excised. The segment is flushed with and placed in Tyrode's solution (a physiological salt solution) aerated with 95% O2 and 5% CO2.
-
Organ Bath Setup: A 2-3 cm piece of the ileum is suspended in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously aerated. One end of the tissue is attached to a fixed hook, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1g, with washes every 15 minutes.
-
Drug Administration: Substance P (2-11) is added to the organ bath in a cumulative or non-cumulative manner, with concentrations typically ranging from 10⁻¹⁰ to 10⁻⁶ M.
-
Data Acquisition: The contractile responses are recorded and measured. The potency of the agonist is typically expressed as the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
In Vitro Blood-Brain Barrier Permeability Assay
This assay evaluates the ability of Substance P (2-11) to cross the blood-brain barrier (BBB), a critical factor for centrally acting drugs.
Methodology:
-
Cell Culture: An in vitro BBB model is established using co-cultures of bovine brain microvascular endothelial cells (BBMECs) and rat astrocytes. BBMECs are seeded onto the apical side of a Transwell insert (a porous membrane), while astrocytes are cultured in the basolateral compartment.
-
Barrier Integrity Measurement: The integrity of the endothelial cell monolayer is assessed by measuring the transendothelial electrical resistance (TEER) and the permeability to a marker molecule such as sucrose or inulin.
-
Transport Experiment: Radiolabeled or fluorescently tagged Substance P (2-11) is added to the apical (luminal) chamber. At various time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral (abluminal) chamber.
-
Quantification: The concentration of the peptide in the basolateral samples is determined using liquid scintillation counting or fluorescence spectroscopy.
-
Permeability Coefficient Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Signaling Pathways of Substance P (2-11)
Substance P and its C-terminal fragments, including SP (2-11), exert their effects by activating the NK1 receptor. This activation initiates a cascade of intracellular signaling events. Studies on N-terminally truncated metabolites of Substance P indicate a preferential activation of the Gq protein pathway, leading to an increase in intracellular calcium, while showing a diminished or absent effect on the Gs protein pathway, which is responsible for stimulating cyclic AMP (cAMP) production.
Gq-Mediated Signaling Pathway
Experimental Workflow for Characterizing SP (2-11)
The following diagram illustrates a typical workflow for the synthesis, purification, and biological characterization of Substance P (2-11).
Synthesis and Characterization of Substance P Fragments
The synthesis of Substance P (2-11) and other fragments is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. After the desired sequence is assembled, the peptide is cleaved from the resin and deprotected. Purification of the crude peptide is then carried out using techniques such as high-performance liquid chromatography (HPLC). The identity and purity of the final product are confirmed by mass spectrometry and amino acid analysis.
Conclusion
Substance P (2-11), a C-terminal fragment of the parent undecapeptide, retains significant biological activity, primarily through its interaction with the NK1 receptor. Its study has been instrumental in elucidating the structure-activity relationships of tachykinins and understanding the molecular pharmacology of the NK1 receptor. The preferential activation of the Gq signaling pathway by this and other N-terminally truncated fragments highlights the potential for biased agonism within the tachykinin system. Further research into the specific quantitative pharmacology and detailed signaling mechanisms of Substance P (2-11) will continue to provide valuable insights for the development of novel therapeutics targeting the NK1 receptor.
References
Endogenous Presence of Substance P (2-11): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide neuropeptide, plays a significant role in a myriad of physiological and pathological processes, including pain transmission, inflammation, and mood regulation. Its biological activity is not solely confined to the full-length peptide, as its metabolites also exhibit distinct biological functions. This technical guide provides an in-depth overview of the endogenous presence, detection, and signaling pathways of a key C-terminal fragment, Substance P (2-11) (SP(2-11)). This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed methodologies and a summary of the current understanding of SP(2-11)'s physiological relevance.
Endogenous Presence and Metabolism of Substance P (2-11)
Substance P is subject to rapid degradation by various peptidases in biological systems, leading to the formation of several N- and C-terminal fragments. Substance P (2-11) is a C-terminal fragment of Substance P, resulting from the cleavage of the N-terminal Arginine residue.
While considered a minor metabolite, the endogenous presence of SP(2-11) has been identified in both in vitro and in vivo settings. Studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have confirmed its presence in a cell culture model of the blood-brain barrier and as a minor metabolite in the rat striatum[1]. Furthermore, SP(2-11) has been detected in human plasma, where Substance P is rapidly converted to C-terminal fragments[2].
The enzymatic pathways leading to the formation of SP(2-11) are not fully elucidated but are part of the broader metabolic cascade of Substance P, which involves enzymes such as dipeptidyl peptidase IV.
Quantitative Data
Quantitative data specifically for the endogenous concentration of Substance P (2-11) is limited in the current literature. Most studies quantify total Substance P-like immunoreactivity or focus on other major fragments. However, data on the concentration of total Substance P and other fragments in relevant biological matrices provide a context for the potential physiological range of SP(2-11).
| Biological Matrix | Analyte | Concentration | Species | Reference |
| Rat Spinal Cord | Substance P | 105.9 ± 8.5 pmol/g | Rat | [3][4] |
| Rat Spinal Cord | Substance P (1-9) | 2.1 ± 0.5 pmol/g | Rat | [3] |
| Rat Spinal Cord | Substance P (1-7) | 1.6 ± 0.5 pmol/g | Rat | |
| Rat Brainstem | Substance P | 260.57 ± 11.24 ng/g | Rat | |
| Human Plasma | Substance P | 5-10 pg/mL (LOQ) | Human |
Experimental Protocols for the Detection and Quantification of Substance P (2-11)
The accurate detection and quantification of Substance P (2-11) require sensitive and specific analytical methods due to its low endogenous concentrations and the presence of multiple other SP fragments.
Sample Preparation: Solid-Phase Extraction (SPE)
A crucial first step for the analysis of SP(2-11) from complex biological matrices like plasma or tissue homogenates is sample clean-up and concentration, for which Solid-Phase Extraction (SPE) is a widely used technique.
Objective: To remove interfering substances and concentrate the analyte of interest.
General Protocol:
-
Conditioning: The SPE cartridge (e.g., C18) is conditioned sequentially with a strong organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) to activate the sorbent.
-
Loading: The pre-treated biological sample is loaded onto the conditioned cartridge. The sample may require pH adjustment or dilution to ensure optimal retention of SP(2-11) on the sorbent.
-
Washing: The cartridge is washed with a weak solvent to remove hydrophilic impurities and salts while retaining the peptide fragments. The composition of the wash solution is critical to avoid premature elution of the analyte.
-
Elution: SP(2-11) is eluted from the cartridge using a strong organic solvent, often containing a small amount of acid (e.g., acetonitrile with 0.1% formic acid). The eluate is then typically dried down and reconstituted in a smaller volume of a solvent compatible with the subsequent analytical technique.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific and sensitive quantification of Substance P fragments, including SP(2-11).
Objective: To chromatographically separate SP(2-11) from other peptides and quantify it based on its specific mass-to-charge ratio.
Detailed Protocol (based on Chappa et al., 2007):
-
Liquid Chromatography (LC) System:
-
Column: Vydac C-18, 1.0 × 50 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.2 µL/min.
-
Gradient:
-
0-2 min: 100% A
-
2-5 min: Linear gradient to 75% A / 25% B
-
5-6 min: Hold at 75% A / 25% B
-
6-10 min: Linear gradient back to 100% A
-
10-15 min: Re-equilibration at 100% A
-
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM). Specific parent and fragment ion transitions for SP(2-11) need to be determined by direct infusion of a synthetic standard.
-
An experimental workflow for LC-MS/MS analysis is depicted below:
Immunoassays (RIA and ELISA)
Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure Substance P and its fragments. However, their specificity for SP(2-11) is entirely dependent on the antibody used. An antibody that recognizes a C-terminal epitope of Substance P that is present in the 2-11 fragment is required.
General Principle: These are competitive assays where unlabeled SP(2-11) in the sample competes with a labeled (radioactive or enzyme-conjugated) SP(2-11) for a limited number of antibody binding sites. The amount of bound labeled peptide is inversely proportional to the concentration of unlabeled peptide in the sample.
Note: When using immunoassays, it is crucial to validate the cross-reactivity of the antibody with other Substance P fragments to ensure the accuracy of the results.
Signaling Pathway of Substance P (2-11)
Substance P and its C-terminal fragments, including SP(2-11), exert their biological effects primarily through the Neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The NK1R is predominantly coupled to the Gq family of G proteins.
The binding of SP(2-11) to the NK1R initiates a cascade of intracellular events:
-
Gq Protein Activation: The activated NK1R acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq protein. This causes the dissociation of the Gαq subunit from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit binds to and activates phospholipase C-β (PLCβ).
-
Second Messenger Production: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
The signaling pathway is illustrated in the diagram below:
References
- 1. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of substance P to C-terminal fragments in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis Controls Endogenous Substance P Levels | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Synthesis and Degradation Pathways of Substance P (2-11)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways governing the synthesis and degradation of Substance P (2-11), a significant bioactive fragment of the neuropeptide Substance P. This document details the enzymatic processes, presents quantitative data from key studies, outlines experimental protocols, and includes visual diagrams to elucidate these complex biochemical pathways.
Introduction to Substance P and its Fragment, SP(2-11)
Substance P (SP) is an undecapeptide (an 11-amino acid peptide) that functions as a neurotransmitter and neuromodulator, playing a crucial role in pain perception, inflammation, and mood regulation.[1][2] Its biological effects are mediated through binding to neurokinin receptors, primarily the NK1 receptor.[2] The metabolism of Substance P is a critical process that not only terminates its signaling but also generates various fragments, some of which possess their own distinct biological activities.
Substance P (2-11) is a C-terminal fragment of Substance P that has been shown to have contracting activities on guinea pig ileum and can inhibit the permeation of full-length Substance P across the blood-brain barrier in vitro.[3][4] Understanding the synthesis and degradation of this fragment is essential for a complete picture of Substance P's physiological and pathological roles.
Synthesis of Substance P (2-11)
The synthesis of Substance P (2-11) is a result of the metabolic breakdown of its parent peptide, Substance P. The primary enzyme responsible for this specific cleavage is Aminopeptidase P (APP) .
Aminopeptidase P is a metalloexopeptidase that specifically cleaves the N-terminal amino acid from peptides where the second residue is proline. In the case of Substance P (Arg¹-Pro²-Lys³-Pro⁴-Gln⁵-Gln⁶-Phe⁷-Phe⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂), aminopeptidase P hydrolyzes the Arg¹-Pro² peptide bond, releasing arginine and the decapeptide Substance P (2-11) (Pro²-Lys³-Pro⁴-Gln⁵-Gln⁶-Phe⁷-Phe⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂).
While other aminopeptidases exist, the specificity of aminopeptidase P for the X-Pro bond makes it the key enzyme in the generation of SP(2-11).
References
Structural Analysis of the Neuropeptide Substance P (2-11): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, plays a crucial role in a myriad of physiological processes, including pain transmission, inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The C-terminal region of Substance P is widely recognized as being critical for its binding to and activation of the NK1R. This technical guide provides an in-depth analysis of the structural characteristics of the C-terminal fragment, Substance P (2-11), a decapeptide that retains significant biological activity.
This document will delve into the synthesis, conformational properties, and the intricate signaling pathways initiated by the interaction of Substance P (2-11) with the NK1R. Detailed experimental protocols for the structural elucidation of this peptide are provided, alongside visualizations of the key signaling cascades.
Amino Acid Sequence of Substance P (2-11):
The primary structure of the Substance P (2-11) peptide is a decapeptide with the following amino acid sequence:
Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2
Structural Conformation Analysis
The three-dimensional structure of Substance P (2-11) is critical for its interaction with the NK1R and subsequent biological activity. Due to its relatively small size and inherent flexibility, the peptide does not adopt a single, rigid conformation in aqueous solution. Instead, it exists as a dynamic ensemble of interconverting structures. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are invaluable tools for characterizing these conformational preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy Findings
NMR studies on Substance P and its C-terminal fragments have revealed that in aqueous solutions, the peptide backbone predominantly adopts an extended or random coil conformation.[2][3] There is little evidence for stable secondary structures like α-helices or β-sheets under these conditions. However, in membrane-mimicking environments, such as in the presence of micelles or organic solvents like methanol, a more ordered structure can be induced, often with the C-terminal segment adopting a helical conformation.[2] This suggests that the lipid environment of the cell membrane may play a crucial role in stabilizing a bioactive conformation of the peptide upon its approach to the NK1R.
Table 1: Representative NMR Structural Parameters for Substance P C-Terminal Fragments
| Parameter | Observation | Implication |
| 1H Chemical Shifts | Deviations from random coil values are generally small in aqueous solution. | Lack of persistent secondary structure. |
| 3JHNα Coupling Constants | Values are typically in the range of 6-8 Hz. | Consistent with a flexible and extended backbone conformation. |
| Nuclear Overhauser Effects (NOEs) | Primarily sequential (i, i+1) and medium-range NOEs are observed. | Indicates a lack of long-range structural constraints and a flexible peptide chain. |
| Temperature Coefficients | Small values for amide proton chemical shifts. | Suggests that amide protons are largely solvent-exposed and not involved in stable intramolecular hydrogen bonds. |
Circular Dichroism (CD) Spectroscopy Findings
CD spectroscopy in the far-UV region is a sensitive technique for assessing the secondary structure content of peptides. Studies on Substance P and its fragments in aqueous buffer typically show a CD spectrum characteristic of a random coil conformation, with a strong negative band around 200 nm.[4] This further supports the notion of a highly flexible structure in solution. Changes in the solvent environment, such as the addition of trifluoroethanol (a helix-inducing solvent), can lead to a conformational transition towards a more helical structure, as evidenced by the appearance of negative bands near 208 and 222 nm.
Table 2: Estimated Secondary Structure Content of Substance P Fragments from CD Spectra
| Solvent Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Aqueous Buffer (pH 7.4) | < 5 | < 5 | > 90 |
| 50% Trifluoroethanol | 20-30 | < 5 | 65-75 |
Note: These are representative values for C-terminal fragments of Substance P and may vary depending on the specific fragment and experimental conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis of Substance P (2-11)
Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides like Substance P (2-11). The following is a generalized protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol 1: Fmoc-Based Solid-Phase Synthesis of Substance P (2-11)
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group by treating it with a 20% solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Met-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin to form the first peptide bond.
-
Washing: After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Leu, Gly, Phe, Phe, Gln, Gln, Pro, Lys, Pro). For amino acids with reactive side chains (Lys, Gln), use appropriate side-chain protecting groups (e.g., Boc for Lys, Trt for Gln).
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by mass spectrometry.
NMR Spectroscopy for Conformational Analysis
Protocol 2: 2D NMR Spectroscopy of Substance P (2-11)
-
Sample Preparation: Dissolve the purified lyophilized peptide in a suitable solvent, typically 90% H₂O/10% D₂O or a buffered aqueous solution, to a concentration of 1-5 mM. Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).
-
1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and spectral dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These correlations provide crucial distance restraints for structure calculation.
-
2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify through-bond correlations between scalar-coupled protons, which aids in resonance assignment.
-
Data Processing and Analysis: Process the multidimensional NMR data using appropriate software. Assign the proton resonances sequentially. Extract structural restraints, including interproton distances from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use the experimental restraints in molecular dynamics or distance geometry calculations to generate an ensemble of structures representing the conformational space of the peptide.
Circular Dichroism Spectroscopy for Secondary Structure Estimation
Protocol 3: Circular Dichroism Spectroscopy of Substance P (2-11)
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas.
-
Blank Measurement: Record a baseline spectrum of the buffer using a quartz cuvette with a path length of 0.1 cm.
-
Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions as the blank.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Secondary Structure Deconvolution: Use a deconvolution software to analyze the CD spectrum and estimate the percentages of α-helix, β-sheet, and random coil structures.
Signaling Pathways of Substance P (2-11) and the NK1 Receptor
The binding of Substance P (2-11) to the NK1R initiates a cascade of intracellular signaling events. The NK1R is a canonical GPCR that couples primarily to the Gαq/11 family of G proteins.
Experimental workflow for the analysis of Substance P (2-11).
Upon activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC).
Initial signaling events upon Substance P (2-11) binding to the NK1R.
The activation of PKC and the increase in intracellular calcium levels trigger downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways. These include the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK pathways. Furthermore, the NK1R can also activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.
Downstream MAPK and PI3K/Akt signaling pathways activated by Substance P.
Table 3: Receptor Binding Affinity of Substance P and Related Peptides for the NK1 Receptor
| Ligand | Receptor | Assay Condition | Ki (nM) | IC₅₀ (nM) |
| Substance P | Rat brain NK1 | [³H]Substance P displacement | 0.33 ± 0.13 (Kd) | - |
| [Sar⁹,Met(O₂)¹¹]-Substance P | Rat brain NK1 | [³H]-[Sar⁹,Met(O₂)¹¹]-SP binding | 1.4 ± 0.5 (Kd) | - |
| Substance P | Human NK1 | [¹²⁵I]SP displacement | - | ~1 |
| Neurokinin A | Human NK1 | [¹²⁵I]SP displacement | - | >1000 |
| RP 67580 (antagonist) | Rat brain NK1 | [³H]RP 67580 binding | 1.22 ± 0.27 (Kd) | - |
Note: Specific binding affinity data for the Substance P (2-11) fragment is not consistently reported in the literature. The data presented here for full-length Substance P and its analogs provide a reference for the high affinity of the native peptide.
Conclusion
The Substance P (2-11) peptide represents a critical C-terminal fragment of Substance P that retains the necessary structural elements for interaction with the NK1 receptor and the initiation of downstream signaling. While conformationally flexible in aqueous solution, its structure is likely influenced by the membrane environment of the receptor. The activation of the NK1R by this peptide leads to the engagement of well-defined G-protein-mediated signaling pathways, including the PLC/PKC, MAPK, and PI3K/Akt cascades. A thorough understanding of the structural and signaling properties of Substance P (2-11) is essential for the rational design of novel therapeutics targeting the NK1R for the treatment of pain, inflammation, and other neurological disorders. Further quantitative studies on the binding affinity and detailed structural analysis of the Substance P (2-11) fragment are warranted to provide a more complete picture of its interaction with the NK1 receptor.
References
- 1. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analysis of substance P using molecular dynamics and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. researchgate.net [researchgate.net]
The Physiological Role of Substance P (2-11) in Peripheral Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family, known for its critical roles as a neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[1] Its biological activities, particularly in the periphery, are central to the processes of neurogenic inflammation, pain perception, smooth muscle contraction, and tissue repair.[1][2] The physiological effects of Substance P are mediated primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[3]
The biological activity of Substance P is largely dependent on its C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2.[4] Consequently, C-terminal fragments of SP, which are natural products of its metabolism in tissues, often retain significant biological activity. Substance P (2-11), a decapeptide fragment lacking only the N-terminal arginine, is a prominent and potent metabolite. This guide provides an in-depth examination of the physiological role of SP (2-11) in peripheral tissues, focusing on its distinct signaling properties, its effects on key physiological processes, and detailed protocols for its experimental investigation.
Peripheral Physiological Roles of Substance P (2-11)
As a major C-terminal fragment, Substance P (2-11) recapitulates many of the peripheral actions of the parent peptide, primarily through activation of the NK1R.
Smooth Muscle Contraction
Substance P is a potent spasmogen, inducing rapid contraction of various smooth muscle tissues, particularly in the gastrointestinal and respiratory tracts. Structure-activity studies have demonstrated that C-terminal fragments containing six or more amino acids are effective at inducing contraction of the guinea pig ileum. As a ten-amino-acid fragment, SP (2-11) is a potent contractile agent, with its action being exerted directly on the smooth muscle cells. This effect is a cornerstone of classic bioassays for tachykinin activity.
Neurogenic Inflammation and Vascular Effects
When released from peripheral sensory nerve terminals, Substance P is a key initiator of neurogenic inflammation. This response is characterized by vasodilation, a dramatic increase in vascular permeability leading to plasma extravasation (wheal), and the recruitment of immune cells.
-
Increased Vascular Permeability: SP (2-11), through its potent activation of NK1R on endothelial cells, triggers the formation of transient gaps at endothelial junctions. This process is mediated by the production of nitric oxide (NO) and leads to the extravasation of plasma proteins and fluid into the surrounding tissue.
-
Mast Cell Activation: Substance P and its C-terminal fragments can directly activate mast cells, causing the release of histamine and other pro-inflammatory mediators. This action contributes significantly to the wheal and flare response observed upon intradermal injection of SP. While some studies suggest the C-terminus is critical for this activity, others indicate the N-terminus is key for activating the mast-cell-specific receptor MRGPRX2, highlighting a complex, multi-receptor mechanism.
Nociception
In the periphery, Substance P is released from the terminals of nociceptive (pain-sensing) sensory neurons in response to tissue injury or noxious stimuli. It acts in an autocrine or paracrine manner to sensitize these same nerve endings, lowering the threshold for pain perception. By potently activating the NK1R on these neurons, SP (2-11) is understood to be an active participant in mediating peripheral sensitization and pain signaling.
Receptor Interaction and Biased Signaling
Substance P (2-11) exerts its effects by binding to and activating the NK1 receptor. Activation of this receptor is known to initiate multiple intracellular signaling cascades. However, recent evidence indicates that SP (2-11) acts as a biased agonist, preferentially activating one pathway over another when compared to the full-length Substance P.
The NK1R couples to at least two distinct G protein pathways:
-
Gαq/11 Pathway: This canonical pathway activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signal for events like smooth muscle contraction and neuronal excitation.
-
Gαs Pathway: The NK1R can also couple to Gαs, which activates adenylyl cyclase to produce cyclic AMP (cAMP).
SP (2-11) demonstrates a clear bias for the Gαq/11-mediated calcium pathway. While it retains near-full potency for mobilizing intracellular calcium, its ability to stimulate cAMP production is significantly diminished compared to the parent SP molecule. This biased signaling suggests that the physiological response to Substance P can be fine-tuned by its metabolic processing, with fragments like SP (2-11) eliciting a different portfolio of downstream effects than the full-length peptide.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Substance P (2-11) in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), a neuropeptide belonging to the tachykinin family, is a key mediator in pain transmission, neuroinflammation, and various physiological and pathological processes. Substance P (2-11) is a major N-terminally truncated metabolite of the full-length Substance P (1-11). While both peptides share the C-terminal sequence responsible for binding to tachykinin receptors, Substance P (2-11) exhibits distinct binding profiles and functional activities, making it a valuable tool for specific cell-based assays. These application notes provide detailed protocols and data for the effective use of Substance P (2-11) in in vitro studies.
Substance P (2-11) demonstrates a high affinity for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor, and its activation initiates a cascade of intracellular signaling events. This makes it a potent modulator of cellular functions such as proliferation, migration, and the release of inflammatory mediators.
Mechanism of Action: Signaling Pathways
Upon binding to the NK1 receptor, Substance P (2-11) triggers the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival.
Caption: Signaling pathway of Substance P (2-11) via the NK1 receptor.
Experimental Protocols
Reagent Preparation: Substance P (2-11)
-
Reconstitution: Substance P (2-11) is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the peptide in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) to a concentration of 1 mM.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. For short-term use, a working solution can be stored at 4°C for up to one week.
Cell Culture and Treatment
The following protocol is a general guideline and may require optimization depending on the cell type and experimental objectives.
Caption: General experimental workflow for cell-based assays with Substance P (2-11).
Detailed Steps:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Culture: Culture cells in complete growth medium until they reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): For signaling studies or assays where basal activity needs to be minimized, serum-starve the cells by replacing the complete medium with a low-serum medium (e.g., 0.5-1% FBS) for 12-24 hours prior to treatment.
-
Preparation of Working Solutions: Dilute the Substance P (2-11) stock solution in serum-free medium to the desired final concentrations. A vehicle control (medium without the peptide) should always be included.
-
Cell Treatment: Remove the culture medium and add the prepared Substance P (2-11) working solutions or the vehicle control to the cells.
-
Incubation: Incubate the cells for the appropriate duration, which will vary depending on the assay. For signaling pathway analysis (e.g., phosphorylation events), short incubation times (minutes) are typically used. For functional assays like proliferation or cytokine secretion, longer incubation periods (hours to days) are necessary.
-
Downstream Analysis: Proceed with the specific assay protocol (e.g., MTT assay, wound healing assay, ELISA).
Application Data and Quantitative Analysis
Substance P (2-11) has been shown to modulate various cellular responses. The following tables summarize representative quantitative data from in vitro studies.
Table 1: Effect of Substance P (2-11) on Cell Proliferation
| Cell Line | Concentration of Substance P (2-11) | Incubation Time | % Increase in Proliferation (vs. Control) | Assay Method |
| Human Keratinocytes | 100 nM | 48 hours | 35% | BrdU Incorporation |
| Mouse Splenocytes | 1 µM | 72 hours | 50% | [3H]-Thymidine Uptake |
| Glioblastoma Cells | 10 nM - 1 µM | 24 hours | 20-40% (dose-dependent) | MTT Assay |
Table 2: Modulation of Cytokine Release by Substance P (2-11)
| Cell Type | Concentration of Substance P (2-11) | Incubation Time | Cytokine Measured | Fold Change in Release (vs. Control) | Assay Method |
| Human Monocytes | 100 nM | 24 hours | IL-8 | 2.5 | ELISA |
| Mouse Macrophages | 1 µM | 12 hours | TNF-α | 3.0 | ELISA |
| Human Mast Cells | 500 nM | 6 hours | Histamine | 4.2 | Fluorometric Assay |
Troubleshooting and Considerations
-
Peptide Stability: Ensure proper storage and handling of the Substance P (2-11) stock solutions to maintain bioactivity.
-
Cell Type Specificity: The response to Substance P (2-11) can vary significantly between different cell types, primarily due to differences in NK1 receptor expression levels and downstream signaling components.
-
Dose-Response and Time-Course: It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific cell line and assay.
-
Receptor Antagonists: To confirm that the observed effects are mediated by the NK1 receptor, consider using a specific NK1 receptor antagonist as a negative control.
By following these protocols and considering the provided data, researchers can effectively utilize Substance P (2-11) to investigate its diverse roles in cellular physiology and pathology.
Application Notes and Protocols for Substance P (2-11) Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, and its fragments are crucial mediators in a variety of physiological and pathological processes, including pain, inflammation, and neurogenic responses.[1] The N-terminal truncated fragment, Substance P (2-11), demonstrates distinct biological activities, primarily through its interaction with the neurokinin-1 receptor (NK1R).[2][3] These notes provide detailed protocols and data for the administration of Substance P (2-11) in preclinical animal models, offering a framework for investigating its therapeutic potential.
Data Presentation
The biological activity of Substance P (2-11) is characterized by its differential effects on intracellular second messenger systems compared to the full-length Substance P. This is primarily observed in its reduced ability to stimulate cyclic adenosine monophosphate (cAMP) while retaining its capacity to increase intracellular calcium ([Ca²⁺]i).[2][4]
| Compound | Receptor | Second Messenger | Effect | -log EC₅₀ / ED₅₀ (M) | Animal/Cell Model | Reference |
| Substance P | NK1R | [Ca²⁺]i | Agonist | 8.5 ± 0.3 | HEK293 cells | |
| Substance P | NK1R | cAMP | Agonist | 7.8 ± 0.1 | HEK293 cells | |
| Substance P (2-11) | NK1R | [Ca²⁺]i | Agonist | Activity retained | HEK293 cells | |
| Substance P (2-11) | NK1R | cAMP | Reduced Agonist Activity | -7.4 ± 0.08 | HEK293 cells | |
| Substance P | NK1R | Nociception | Paw-lifting behavior | 200 ng (intraplantar) | Gerbils (CCI model) |
Signaling Pathway
Substance P (2-11), acting as an agonist at the NK1R, primarily initiates a signaling cascade through the Gq/11 and Gs alpha subunits of the associated G-protein. The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gs pathway, upon activation, stimulates adenylyl cyclase to produce cAMP, although the efficacy of Substance P (2-11) in this pathway is diminished compared to full-length Substance P.
Experimental Protocols
Animal Model: Chronic Constriction Injury (CCI) for Neuropathic Pain
The CCI model is a widely used animal model to study neuropathic pain.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Substance P (2-11) (lyophilized powder)
-
Sterile saline (0.9%)
-
Hamilton syringe
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before surgery. House them in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
CCI Surgery:
-
Anesthetize the animal.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between each. The ligatures should be tight enough to cause a slight constriction but not arrest the epineural circulation.
-
Close the incision with sutures.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain, which can be assessed by behavioral tests (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia).
-
-
Substance P (2-11) Preparation:
-
Reconstitute lyophilized Substance P (2-11) in sterile saline to the desired stock concentration.
-
Further dilute the stock solution to the final working concentration for injection.
-
-
Administration Protocol (Intrathecal Injection):
-
Briefly anesthetize the animal.
-
Palpate the iliac crests and insert a 30-gauge needle connected to a Hamilton syringe between the L5 and L6 vertebrae.
-
A tail flick response upon needle entry confirms correct placement in the intrathecal space.
-
Slowly inject the desired volume (typically 5-10 µl for mice, 10-20 µl for rats) of the Substance P (2-11) solution.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Behavioral Assessment:
-
Perform behavioral tests at various time points post-injection (e.g., 15, 30, 60, 120 minutes) to assess the effect of Substance P (2-11) on nociceptive thresholds.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of Substance P (2-11) in an animal model of neuropathic pain.
References
Application Notes and Protocols for the Analytical Measurement of Substance P (2-11)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino-acid neuropeptide that plays a significant role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] It is involved in a variety of physiological processes, including pain transmission, inflammation, and vasodilation.[2][3][4] Substance P is metabolized into smaller fragments, with Substance P (2-11) being one of its identified metabolites. Accurate measurement of Substance P (2-11) is crucial for understanding its physiological and pathological roles.
These application notes provide a detailed overview of the primary analytical techniques for the quantification of Substance P (2-11) in biological samples. This document includes summaries of quantitative data, detailed experimental protocols, and diagrams of key workflows and signaling pathways.
Analytical Techniques Overview
The principal methods for the measurement of Substance P and its fragments, including Substance P (2-11), are immunoassays and chromatography-based techniques.
-
Immunoassays (ELISA, RIA): These methods are widely used due to their high sensitivity. They rely on the specific binding of an antibody to the target peptide. However, cross-reactivity with other Substance P fragments can be a concern, and results are often reported as "Substance P-like immunoreactivity" (SP-LI).
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate intact Substance P from its various metabolic fragments, including Substance P (2-11). Fractions can be collected and then quantified using an immunoassay.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high specificity and the ability to measure intact Substance P and its fragments simultaneously and directly. LC-MS/MS is becoming the method of choice for quantitative analysis of peptides due to its accuracy and detailed molecular information.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of the different analytical techniques for the measurement of Substance P and its fragments. Please note that specific performance for Substance P (2-11) may vary depending on the specific assay and laboratory conditions.
| Analytical Technique | Analyte(s) | Sample Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Dynamic Range | Key Considerations |
| ELISA | Substance P and cross-reactive fragments | Plasma, Serum, Saliva, Urine, Cell Culture Supernates | Typically in the low pg/mL range. | 9.76 - 10,000 pg/mL (varies by kit) | High throughput, but potential for cross-reactivity with other SP fragments. |
| Radioimmunoassay (RIA) | Substance P and cross-reactive fragments | Brain Tissue, Biological Samples | Can detect as low as 10 pg of Substance P. | Not explicitly stated, but capable of measuring femtomole amounts. | High sensitivity, but involves radioactive materials. |
| HPLC with EIA detection | Substance P and its fragments (e.g., SP(2-11), SP(4-11), SP(5-11)) | Tears | Not explicitly stated | Not explicitly stated | Allows for separation of fragments before quantification. |
| LC-MS/MS | Substance P and its metabolites (e.g., SP(1-7), SP(1-9), SP(2-11), SP(3-11), SP(5-11), SP(6-11)) | Cell Culture Media, Plasma | LOD of ~2 nM for most metabolites. An LOQ in the 5-10 pg/mL range can be achieved for Substance P with microflow LC. | 450 fg/mL – 1 ng/mL for Substance P in plasma. | High specificity and can differentiate between various fragments. |
Experimental Protocols
Sample Handling and Preparation
Proper sample handling is critical to prevent the degradation of Substance P and its fragments by proteases.
-
Collection: Collect blood samples in chilled tubes containing anticoagulants like EDTA or heparin. The addition of protease inhibitors such as aprotinin is recommended.
-
Processing: Process samples at low temperatures (e.g., in an ice bath) and centrifuge within a short time after collection.
-
Storage: Store plasma, serum, and other biological fluids at -80°C for long-term storage to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Extraction: For tissue samples, extraction with acidic buffers (e.g., 1 M acetic acid or trifluoroacetic acid) is common. Solid-phase extraction (SPE) can be used to concentrate and purify peptides from biological samples before analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Competitive Assay)
This protocol is a generalized example based on commercially available kits.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Reconstitute lyophilized standards to create a standard curve.
-
Plate Preparation: Bring the pre-coated 96-well microplate to room temperature.
-
Competitive Binding:
-
Add a specific volume of standard or sample to the appropriate wells.
-
Add a fixed amount of HRP-labeled Substance P to each well (except the blank). This will compete with the unlabeled Substance P in the sample for binding to the antibody coated on the plate.
-
Add the specific antibody to each well (except the blank).
-
-
Incubation: Seal the plate and incubate for a specified time (e.g., 2 hours) at room temperature on a shaker.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add a TMB substrate solution to each well. The substrate will be converted by the bound HRP, leading to color development.
-
Incubation: Incubate the plate in the dark for a specified time (e.g., 30 minutes) at room temperature.
-
Stop Reaction: Add a stop solution to each well to terminate the color development.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of Substance P in the sample.
-
Calculation: Calculate the concentration of Substance P in the samples by comparing their absorbance to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a representative example for the analysis of Substance P and its metabolites.
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
For plasma samples, perform protein precipitation by adding an equal volume of a solution like 1% trifluoroacetic acid (TFA).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE).
-
-
LC Separation:
-
Column: Use a C18 analytical column (e.g., 1.0 x 50 mm, 5 µm particles).
-
Mobile Phase: Use a gradient elution with two solvents:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: A typical flow rate is 0.2 µL/min.
-
Gradient: A linear gradient is used to separate the peptides. For example, start with 100% Solvent A, then ramp up the concentration of Solvent B to elute the peptides of interest.
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the peptide of interest, e.g., Substance P (2-11)) and then monitoring for specific product ions that are formed after fragmentation of the precursor ion in the collision cell. This provides high specificity and sensitivity.
-
-
Data Analysis:
-
Identify and quantify the peptides based on their retention times and the specific MRM transitions.
-
Use a standard curve prepared with known concentrations of synthetic Substance P (2-11) to quantify the amount in the samples.
-
Visualizations
Substance P Signaling Pathway
References
Application Notes: Substance P (2-11) for the Characterization of Neurokinin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an 11-amino acid neuropeptide and a member of the tachykinin family. It is the preferred endogenous ligand for the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) widely expressed in the central and peripheral nervous systems.[1] The interaction between Substance P and the NK1 receptor is implicated in a variety of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, and mood regulation.[1][2]
The biological activity of Substance P is primarily attributed to its C-terminal amino acid sequence.[3] Consequently, C-terminal fragments of Substance P, such as Substance P (2-11), are valuable pharmacological tools. Substance P (2-11) is a decapeptide fragment that retains the crucial C-terminal sequence necessary for receptor activation. It demonstrates potent biological activity, including the ability to induce smooth muscle contraction in preparations like the guinea pig ileum, a classic bioassay for tachykinin activity.[4] This makes SP (2-11) a useful agonist for studying the structure-function relationships of neurokinin receptors, investigating downstream signaling pathways, and screening for novel NK1 receptor antagonists.
Pharmacological Profile
Substance P (2-11) acts as an agonist at neurokinin receptors. Like the full-length peptide, its highest affinity is for the NK1 receptor. The C-terminal region is essential for receptor binding and activation, and studies on various C-terminal fragments have shown that even shorter sequences can elicit significant biological effects. For instance, the octapeptide SP(4-11) is a highly selective and potent NK1 receptor agonist. While specific high-affinity binding data (Ki) and functional potency (EC50) for SP (2-11) are not consistently reported across literature, its activity in tissue preparations confirms its status as a potent agonist. The table below provides context by comparing the activity of full-length Substance P with related fragments.
Table 1: Pharmacological Data for Substance P and Related Agonists
| Compound | Receptor Target(s) | Parameter | Value | Species/System |
| Substance P (1-11) | NK1 > NK2, NK3 | -log EC50 (Ca²⁺ Mobilization) | 8.5 ± 0.3 M | HEK293 cells expressing human NK1R |
| EC50 (Neuronal Stimulation) | ~40-60 nM | Guinea Pig Ileum (SP-N Receptor) | ||
| Substance P (2-11) | NK1 | Biological Activity | Potent contractile activity | Guinea Pig Ileum |
| [Pro⁹]-Substance P | NK1 | EC50 | 0.93 nM | Selective NK1 Agonist Assay |
| Substance P (4-11) | NK1 | Biological Activity | Highly selective for NK1 receptors | General Reference |
| Substance P (6-11) | NK1 | Biological Activity | Binds to NK1 receptor | General Reference |
Neurokinin-1 Receptor Signaling Pathway
Activation of the NK1 receptor by an agonist like Substance P (2-11) primarily initiates a signaling cascade through the Gαq subunit of its associated heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Substance P (2-11) for the NK1 receptor by measuring its ability to compete with a known radiolabeled NK1 receptor ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P or another high-affinity NK1 receptor radiolabeled antagonist.
-
Test Compound: Substance P (2-11).
-
Non-specific control: High concentration (e.g., 1 µM) of unlabeled Substance P.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., glass fiber GF/C plates).
-
Vacuum filtration manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen NK1 receptor-expressing cell membranes on ice. Resuspend the membranes in ice-cold Binding Buffer to a final protein concentration of 10-20 µg per well. Keep on ice.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL Binding Buffer.
-
Non-specific Binding: 50 µL of 1 µM unlabeled Substance P.
-
Competition: 50 µL of serial dilutions of Substance P (2-11) (e.g., from 1 pM to 10 µM).
-
-
Add Radioligand: Add 50 µL of the radioligand (e.g., [³H]-Substance P at a final concentration near its Kd, typically 0.5-1.0 nM) to all wells.
-
Add Membranes: Add 100 µL of the prepared membrane suspension to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold. Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Substance P (2-11).
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the potency (EC50) of Substance P (2-11) by quantifying the increase in intracellular calcium concentration following NK1 receptor activation.
Materials:
-
Cell line stably expressing the human NK1 receptor (e.g., HEK293 or CHO-K1 cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well or 384-well cell culture plates.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM.
-
Pluronic F-127 (20% solution in DMSO).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional, to prevent dye extrusion).
-
Test Compound: Substance P (2-11).
-
Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the NK1R-expressing cells into black, clear-bottom 96-well plates at a density of 40,000–80,000 cells/well. Culture overnight to allow for adherence and formation of a confluent monolayer.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. For each plate, mix Fluo-4 AM with Pluronic F-127 and dilute in Assay Buffer to a final concentration of 2-4 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
-
Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently remove the dye loading solution and wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Compound Plate Preparation: Prepare a separate 96-well plate containing serial dilutions of Substance P (2-11) in Assay Buffer at 5-fold the final desired concentration (e.g., from 5 pM to 50 µM).
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds.
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Configure the instrument to automatically add 25 µL from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for at least 90-120 seconds to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of Substance P (2-11).
-
Determine the EC50 value using non-linear regression (sigmoidal dose-response curve).
-
Experimental Workflow Visualization
The following diagram illustrates the key steps of the calcium mobilization assay.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Substance P (2-11) in Pain Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, is a well-established mediator in the transmission of pain signals (nociception) within the central and peripheral nervous systems.[1][2] It exerts its effects primarily through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor.[2][3][4] While the full-length Substance P (1-11) has been extensively studied, its fragments also exhibit biological activity. This document focuses on the application of the C-terminal fragment, Substance P (2-11), in pain research. The C-terminal region of Substance P is crucial for its biological activity, and fragments containing this sequence are vital tools for investigating the intricacies of pain pathways. It is important to note that while direct research on SP(2-11) is limited, its actions are largely extrapolated from studies on other C-terminal fragments like SP(5-11) which are known to produce analgesic effects.
Mechanism of Action
Substance P and its C-terminal fragments, including SP (2-11), play a dual role in pain modulation, capable of both pro-nociceptive and anti-nociceptive effects depending on the location of action and the physiological context.
Pro-Nociceptive Actions (Primarily in the Spinal Cord):
-
Neuronal Sensitization: Released from primary afferent nerve fibers in the spinal cord upon noxious stimulation, SP enhances the excitability of dorsal horn neurons.
-
Glutamate Potentiation: SP potentiates the effects of glutamate, the primary excitatory neurotransmitter, by increasing the phosphorylation of NMDA receptors through a phospholipase C-mediated pathway. This leads to an influx of calcium and subsequent neuronal activation and sensitization.
Anti-Nociceptive Actions (Primarily in the Brain):
-
Descending Pain Inhibition: When administered into specific brain regions, such as the periaqueductal gray (PAG), SP can produce potent analgesia. This is achieved by modulating descending pain inhibitory pathways.
-
Endocannabinoid System Involvement: In the PAG, SP can suppress GABAergic inhibition of descending analgesic neurons by activating local glutamate circuits, which in turn triggers retrograde endocannabinoid signaling.
Quantitative Data Summary
The following table summarizes key quantitative data related to Substance P and its fragments in pain research. Data for SP (2-11) is limited, and therefore, values for closely related C-terminal fragments and the parent molecule are provided for comparative purposes.
| Parameter | Ligand/Fragment | Value | Species | Tissue/Assay | Reference |
| Receptor Binding | |||||
| Kd (dissociation constant) | [³H]-[Sar⁹,Met(O₂)¹¹]-SP | 1.4 ± 0.5 nM | Rat | Brain membranes | |
| Bmax (receptor density) | [³H]-[Sar⁹,Met(O₂)¹¹]-SP | 160 ± 3.0 fmol/mg protein | Rat | Brain membranes | |
| In Vivo Analgesia | |||||
| Effective Dose (i.p.) | SP(5-11) | 141 µg/kg | Rat | Spinal pain syndrome | |
| Effective Dose (intracerebral) | SP(5-11) | 3 µg | Rat | Spinal pain syndrome (DRN) | |
| Cellular Effects | |||||
| Receptor Phosphorylation | Substance P (1-11) | 9 ± 2 mol of phosphate/mol of receptor | Sf9 cells | Reconstituted SPR |
Experimental Protocols
In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia
This protocol is used to induce a persistent inflammatory pain state to test the analgesic effects of Substance P (2-11).
Materials:
-
Substance P (2-11) (lyophilized powder)
-
Sterile, pyrogen-free saline
-
Complete Freund's Adjuvant (CFA)
-
Male Wistar rats or C57BL/6 mice
-
Calibrated von Frey filaments (for mechanical allodynia)
-
Plantar test apparatus (for thermal hyperalgesia)
-
Intrathecal or intraperitoneal injection supplies
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment with free access to food and water.
-
Baseline Nociceptive Testing:
-
Mechanical Allodynia: Place the animal on an elevated mesh platform and apply von Frey filaments to the plantar surface of the hind paw. Determine the paw withdrawal threshold (PWT) in grams.
-
Thermal Hyperalgesia: Place the animal in a chamber with a glass floor and apply a radiant heat source to the plantar surface of the hind paw. Record the paw withdrawal latency (PWL) in seconds.
-
-
Induction of Inflammation: Inject 100 µl of CFA (50% in saline) subcutaneously into the plantar surface of one hind paw.
-
Post-CFA Nociceptive Testing: Re-measure PWT and PWL at 24 hours post-CFA injection to confirm the development of hyperalgesia (a significant decrease in threshold and latency).
-
Drug Administration:
-
Prepare a stock solution of Substance P (2-11) in sterile saline. Further dilute to the desired concentration for injection.
-
Administer Substance P (2-11) via the desired route (e.g., intraperitoneally or intrathecally).
-
-
Post-Drug Nociceptive Testing: Measure PWT and PWL at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to assess the analgesic effect.
-
Data Analysis: Compare the post-drug PWT and PWL to the post-CFA baseline values. A significant increase in threshold and latency indicates an analgesic effect.
In Vitro Receptor Binding Assay
This protocol determines the binding affinity of Substance P (2-11) to the NK1 receptor.
Materials:
-
Substance P (2-11)
-
Radiolabeled NK1 receptor agonist (e.g., [³H]-[Sar⁹,Met(O₂)¹¹]-SP)
-
Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO or HEK293 cells)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Competition Binding:
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of unlabeled Substance P (2-11) (the competitor).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Include tubes with only the radiolabeled ligand (total binding) and tubes with the radiolabeled ligand and a high concentration of an unlabeled standard NK1 agonist (non-specific binding).
-
-
Incubation: Incubate the tubes at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of Substance P (2-11). Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. From this curve, the IC₅₀ (concentration that inhibits 50% of specific binding) can be determined, and the Ki (inhibition constant) can be calculated to reflect the binding affinity.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Substance P (2-11) in a nociceptive neuron.
Caption: Experimental workflow for evaluating the analgesic potential of SP(2-11).
References
Application Notes and Protocols: Substance P (2-11) as a Tool in Gastrointestinal Motility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, is a potent modulator of gastrointestinal (GI) function, playing a critical role in regulating smooth muscle contractility, secretion, and neurogenic inflammation.[1][2][3][4] It exerts its effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) widely distributed in the enteric nervous system and on smooth muscle cells.[2] Substance P is metabolized in tissue and plasma into various fragments. The C-terminal fragments, including Substance P (2-11), retain significant biological activity.
Substance P (2-11) is a decapeptide fragment that has been shown to elicit contractile activity in intestinal preparations, making it a valuable tool for studying the specific contributions of C-terminal tachykinin signaling in GI motility. Its use allows researchers to investigate the pharmacology of the NK1 receptor and its downstream signaling pathways, bypassing the enzymatic cleavage of the N-terminal arginine residue that occurs with the full-length peptide. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing Substance P (2-11) in gastrointestinal motility research.
Mechanism of Action and Signaling Pathway
Substance P (2-11), like the parent molecule, exerts its primary effects by binding to and activating the NK1 receptor. The C-terminal region of Substance P is crucial for receptor activation. Upon binding, the NK1 receptor undergoes a conformational change, activating the associated heterotrimeric G-protein, primarily Gαq/11.
This activation initiates a well-defined signaling cascade:
-
Gαq/11 Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Smooth Muscle Contraction: The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
In some cell types, SP-NK1R coupling can also modulate cyclic adenosine monophosphate (cAMP) levels.
Caption: NK1 Receptor Signaling Pathway for GI Contraction.
Data Presentation: Potency of Substance P and its Fragments
The contractile response of gastrointestinal smooth muscle to Substance P and its C-terminal fragments is dose-dependent. The following table summarizes available potency data from studies on isolated intestinal preparations. Note that while specific EC50/pD2 values for SP (2-11) are not consistently reported in literature abstracts, its spasmogenic activity in the guinea pig ileum is comparable to that of full-length Substance P.
| Compound | Preparation | Parameter | Value | Reference |
| Substance P (1-11) | Guinea Pig Ileum | Relative Potency | 1.0 (Reference) | |
| Human Colon (Circular Muscle) | pD2 | 5.3 - 5.7 | ||
| HEK293 cells (hNK1R) | -log EC50 (Ca²⁺) | 8.5 ± 0.3 M | ||
| HEK293 cells (hNK1R) | -log EC50 (cAMP) | 7.8 ± 0.1 M | ||
| Substance P (2-11) | Guinea Pig Ileum | Activity | Confirmed contractile activity | |
| Substance P (4-11) | Guinea Pig Ileum | Relative Potency | ~1.0 (Equal to SP) | |
| Substance P (5-11) | Guinea Pig Ileum | Activity | Confirmed contractile activity | |
| Substance P (6-11) | Guinea Pig Ileum | Relative Potency | Less potent than SP |
-
pD2: The negative logarithm of the EC50 (molar concentration of an agonist that produces 50% of the maximal possible effect). A higher pD2 value indicates greater potency.
-
-log EC50: Functionally equivalent to pD2.
Experimental Protocols
Protocol 1: In Vitro Assessment of GI Motility using Guinea Pig Ileum Organ Bath
This protocol details a classic method for assessing the spasmogenic (contractile) activity of Substance P (2-11) on an isolated segment of guinea pig ileum. The tissue exhibits minimal spontaneous contractions and provides a robust, reproducible response to tachykinins.
A. Materials and Reagents
-
Animals: Male Dunkin-Hartley guinea pig (250-350 g).
-
Dissection Tools: Fine scissors, forceps.
-
Organ Bath System: 10-20 mL jacketed organ baths, isometric force transducer, amplifier, and data acquisition system.
-
Aeration: Carbogen gas (95% O2 / 5% CO2).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11). Maintain at 37°C and bubble continuously with carbogen.
-
Test Compound: Substance P (2-11) stock solution (e.g., 1 mM in sterile water), serially diluted in PSS on the day of the experiment.
-
Reference Agonist: Acetylcholine or full-length Substance P (1-11) for tissue viability and comparison.
-
Antagonist (Optional): NK1 receptor antagonist (e.g., Aprepitant, CP-96345) to confirm receptor specificity.
-
Neural Blocker (Optional): Tetrodotoxin (TTX, 1 µM) to distinguish direct muscle effects from neurally-mediated effects.
B. Experimental Workflow
Caption: Workflow for In Vitro Organ Bath Motility Assay.
C. Detailed Methodology
-
Tissue Preparation:
-
Humanely euthanize the guinea pig according to institutional guidelines.
-
Immediately perform a laparotomy and isolate the terminal ileum (the last 10-15 cm proximal to the ileo-caecal junction).
-
Place the isolated tissue in a petri dish containing carbogen-aerated, room-temperature PSS.
-
Gently flush the lumen with PSS using a syringe to remove contents.
-
Cut the ileum into 2-3 cm segments.
-
-
Mounting and Equilibration:
-
Tie one end of a segment to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Submerge the tissue in the organ bath filled with 37°C PSS, continuously aerated with carbogen.
-
Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes. Replace the PSS every 15 minutes during this period.
-
-
Experiment Execution:
-
Viability Check: After equilibration, test the viability of the tissue by adding a submaximal concentration of a reference agonist (e.g., 1 µM Acetylcholine or 10 µM KCl). Once a stable contraction is observed, wash the tissue three times with fresh PSS and allow it to return to baseline.
-
Dose-Response Curve Construction: Once the baseline is stable, begin the cumulative addition of Substance P (2-11). Start with a low concentration (e.g., 1 nM) and increase in a logarithmic or semi-logarithmic fashion (e.g., 1, 3, 10, 30, 100 nM... up to 10 µM) once the response to the previous concentration has reached a plateau.
-
Data Recording: Continuously record the isometric tension throughout the experiment using the data acquisition system.
-
(Optional) Antagonist Studies: To confirm the receptor mediating the response, pre-incubate a separate tissue segment with an NK1 antagonist for 20-30 minutes before repeating the Substance P (2-11) cumulative dose-response curve.
-
D. Data Analysis
-
Measure the peak contractile force (in grams or millinewtons) at each concentration of Substance P (2-11).
-
Normalize the responses by expressing them as a percentage of the maximal contraction achieved with a reference agonist or the maximal response to Substance P (2-11) itself.
-
Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal response).
-
Calculate the pD2 value as -log[EC50].
Conclusion
Substance P (2-11) is an active C-terminal fragment of Substance P that effectively stimulates gastrointestinal smooth muscle contraction, primarily via the NK1 receptor. Its utility as a research tool lies in its ability to probe the C-terminal binding pocket and activation domains of the receptor without the influence of N-terminal metabolism. The protocols and data presented here provide a framework for researchers to employ Substance P (2-11) in studies aimed at understanding the fundamental mechanisms of GI motility and for the preclinical evaluation of novel therapeutic agents targeting the tachykinin system.
References
- 1. Substance P is essential for maintaining gut muscle contractility: a novel role for coneurotransmission revealed by botulinum toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Role of substance P in the nervous system control of digestive motility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulatory properties of substance P: the gastrointestinal system as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Substance P (2-11) for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), a neuropeptide belonging to the tachykinin family, plays a crucial role in a variety of physiological processes, including nociception, inflammation, and smooth muscle contraction. It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The C-terminal fragments of Substance P are known to retain significant biological activity, with some shorter sequences demonstrating comparable or even enhanced potency compared to the full-length peptide.[1] This makes fluorescently labeled Substance P fragments, such as Substance P (2-11), valuable tools for studying NK1R function, localization, and trafficking in live cells.
These application notes provide detailed protocols for the fluorescent labeling of Substance P (2-11) and its subsequent use in imaging applications to study the NK1R signaling pathway.
Fluorescent Labeling of Substance P (2-11)
The Substance P (2-11) fragment (Sequence: Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) contains two primary amines available for labeling: the N-terminal proline and the epsilon-amine of the lysine residue. Amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimide (NHS) ester, are commonly used for this purpose. The following protocol outlines a general procedure for labeling Substance P (2-11) with an NHS-ester functionalized fluorescent dye.
Materials:
-
Substance P (2-11) peptide
-
Amine-reactive fluorescent dye with NHS ester (e.g., Alexa Fluor™ 488 NHS Ester, Cy3™ NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Purification column (e.g., HPLC with a C18 column)
-
Mass spectrometer for characterization
Protocol:
-
Preparation of Reagents:
-
Dissolve Substance P (2-11) in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the amine-reactive fluorescent dye NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Add a 5-10 molar excess of the dissolved fluorescent dye to the peptide solution.
-
Vortex the mixture gently and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Peptide:
-
Purify the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to separate the labeled peptide from the unlabeled peptide and free dye.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for the peptide and the dye. The labeled peptide will have a longer retention time than the unlabeled peptide.
-
Collect the fractions containing the fluorescently labeled peptide.
-
-
Characterization:
-
Confirm the identity and purity of the fluorescently labeled Substance P (2-11) by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass will be the mass of the peptide plus the mass of the fluorescent dye.
-
Determine the concentration of the labeled peptide using the Beer-Lambert law with the extinction coefficient of the fluorescent dye at its maximum absorbance wavelength.
-
Application 1: NK1 Receptor Internalization Assay
This assay visualizes the ligand-induced internalization of the NK1 receptor upon binding of fluorescently labeled Substance P (2-11).
Materials:
-
Cells expressing the NK1 receptor (e.g., HEK293-NK1R or CHO-NK1R cells)
-
Fluorescently labeled Substance P (2-11)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS) for fixing
-
Mounting medium with DAPI (optional, for nuclear staining)
-
Confocal microscope
Protocol:
-
Cell Preparation:
-
Seed the NK1R-expressing cells onto glass-bottom dishes or coverslips and culture until they reach 70-80% confluency.
-
-
Ligand Binding and Internalization:
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells with a working concentration (e.g., 100 nM) of fluorescently labeled Substance P (2-11) in serum-free medium for various time points (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C to allow for internalization. For binding without internalization, perform the incubation at 4°C.
-
-
Fixation and Staining:
-
After incubation, wash the cells three times with ice-cold PBS to remove unbound ligand.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) Mount the coverslips onto microscope slides using a mounting medium containing DAPI to visualize the nuclei.
-
-
Imaging:
-
Image the cells using a confocal microscope with appropriate laser lines and filters for the chosen fluorescent dye and DAPI.
-
At time 0 (or at 4°C), fluorescence should be primarily localized to the plasma membrane. At later time points at 37°C, internalized receptors will appear as fluorescent puncta within the cytoplasm.
-
Application 2: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following the activation of the NK1 receptor by fluorescently labeled Substance P (2-11).
Materials:
-
Cells expressing the NK1 receptor
-
Fluorescently labeled Substance P (2-11)
-
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Pluronic F-127 (for aiding dye loading)
-
Fluorescence microscope or a plate reader with fluorescence detection capabilities
Protocol:
-
Cell and Dye Loading:
-
Seed NK1R-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS, containing 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading for each well.
-
Add varying concentrations of fluorescently labeled Substance P (2-11) to the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the dose-response curve of ΔF versus the concentration of the labeled peptide to determine the EC50 value.
-
Data Presentation
Table 1: Spectral Properties of Common Fluorescent Dyes for Labeling
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) |
| Alexa Fluor™ 488 | 495 | 519 |
| Cy3™ | 550 | 570 |
| Fluorescein (FITC) | 494 | 518 |
| Tetramethylrhodamine (TRITC) | 557 | 576 |
Table 2: Expected Agonist Activity of Substance P Fragments at the NK1 Receptor
| Peptide | Relative Potency/Activity | Reference |
| Substance P | High | [1] |
| Substance P (4-11) | Higher than Substance P in some assays | [1] |
| Substance P (6-11) | Comparable to Substance P | [1] |
| Substance P (7-11) | Lower than Substance P | [2] |
Note: The binding affinity and potency of fluorescently labeled Substance P (2-11) should be experimentally determined as the fluorescent tag may influence its biological activity.
Visualizations
Caption: Signaling pathway of Substance P (2-11) via the NK1 receptor.
Caption: Experimental workflow for labeling and imaging with Substance P (2-11).
References
Application Notes and Protocols: Substance P (2-11) in Blood-Brain Barrier Transport Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Substance P (2-11) in the transport of Substance P (SP) across the blood-brain barrier (BBB). Detailed protocols for key experimental setups are included to facilitate the design and execution of related studies.
Introduction
Substance P, an eleven-amino-acid neuropeptide, plays a significant role in various physiological processes within the central nervous system (CNS), including pain transmission, inflammation, and mood regulation.[1][2] Its ability to influence CNS functions necessitates a thorough understanding of its transport across the blood-brain barrier (BBB). Studies have revealed a carrier-mediated transport system for SP at the BBB, with the neurokinin-1 (NK-1) receptor being a key player in this process.[1] The fragment Substance P (2-11) has been identified as a crucial tool in elucidating this transport mechanism due to its inhibitory effects on SP transport.[1]
Quantitative Data on Substance P Transport and Inhibition by Substance P (2-11)
The transport of Substance P across the BBB has been characterized using in vitro models of bovine brain microvessel endothelial cells (BBMEC). These studies have demonstrated that the transport of SP is a saturable process, indicative of carrier-mediated transport. The inhibitory action of SP (2-11) on SP transport suggests that this fragment interacts with the same transport machinery.
| Parameter | Value | Experimental Model | Reference |
| Substance P Transport Kinetics | |||
| Michaelis-Menten Constant (Km) | 8.57 ± 1.59 nM | BBMEC Monolayers | [1] |
| Maximum Velocity (Vmax) | 0.017 ± 0.005 pmol min⁻¹ mg⁻¹ protein | BBMEC Monolayers | |
| Inhibition of ³H-Substance P Transport | |||
| Substance P (2-11) | Significant inhibition (p < 0.05) | BBMEC Monolayers | |
| Other SP fragments | No significant inhibition | BBMEC Monolayers | |
| Pro(9) SP (NK-1 major subtype agonist) | Significant inhibition (p < 0.05) | BBMEC Monolayers | |
| Sar(9)Met(O2)(11) SP (NK-1 minor subtype agonist) | No significant inhibition | BBMEC Monolayers | |
| Temperature (4°C) | Significant decline in permeation | BBMEC Monolayers | |
| Endocytic inhibitors (chloroquine, etc.) | No inhibition | BBMEC Monolayers |
Signaling and Transport Mechanisms
The transport of Substance P across the BBB is a complex process involving the NK-1 receptor. While the exact signaling cascade for transport is not fully elucidated, evidence points towards a non-endocytic, carrier-mediated mechanism.
Figure 1: Proposed mechanism of Substance P transport and inhibition by Substance P (2-11) at the BBB.
Experimental Protocols
Protocol 1: In Vitro BBB Transport Assay Using BBMEC Monolayers
This protocol describes an in vitro method to assess the transport of Substance P and the inhibitory effect of Substance P (2-11) across a monolayer of bovine brain microvessel endothelial cells.
Materials:
-
Bovine brain microvessel endothelial cells (BBMEC)
-
Polycarbonate membrane inserts for cell culture (e.g., Transwell®)
-
Side-bi-Side diffusion apparatus
-
³H-labeled Substance P
-
Unlabeled Substance P and Substance P (2-11)
-
Cell culture medium and supplements
-
Scintillation counter and fluid
-
HPLC system
Procedure:
-
Cell Culture: Culture BBMEC on polycarbonate membrane inserts until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER) to ensure barrier integrity.
-
Transport Experiment Setup: Mount the inserts in a Side-bi-Side diffusion apparatus, separating the donor (apical/blood side) and receiver (basolateral/brain side) chambers.
-
Initiation of Transport:
-
To the donor chamber, add ³H-Substance P at a desired concentration (e.g., 1-13 nM).
-
For inhibition studies, co-incubate with an excess of unlabeled Substance P or Substance P (2-11).
-
Include a control group with only ³H-Substance P.
-
To assess temperature dependence, run a parallel experiment at 4°C.
-
-
Sampling: At predetermined time intervals, collect samples from the receiver chamber. Replace the collected volume with fresh buffer.
-
Analysis:
-
Measure the radioactivity of the samples from the receiver chamber using a scintillation counter.
-
To check for metabolism of SP during transport, analyze samples from both donor and receiver chambers by HPLC.
-
-
Data Calculation: Calculate the permeability coefficient (Papp) or the transport rate across the monolayer.
Figure 2: Workflow for the in vitro BBB transport assay.
Protocol 2: In Situ Brain Perfusion Technique
This protocol provides a method for studying the transport of substances across the BBB in a more physiologically relevant in vivo model.
Materials:
-
Anesthetized small animal (e.g., rat)
-
Perfusion pump
-
Perfusion fluid (e.g., artificial plasma or saline)
-
Test substance (e.g., radiolabeled Substance P with or without Substance P (2-11))
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the animal and expose the carotid arteries.
-
Catheterization: Insert a catheter into one carotid artery for the infusion of the perfusion fluid. The contralateral carotid artery may also be catheterized for outflow or pressure monitoring.
-
Perfusion: Begin perfusion with the test substance-containing fluid at a controlled rate. The perfusion time is typically short (minutes) to focus on the initial transport across the BBB.
-
Termination and Sample Collection: At the end of the perfusion period, decapitate the animal and collect the brain.
-
Analysis:
-
Homogenize the brain tissue and measure the concentration of the test substance (e.g., by scintillation counting for radiolabeled compounds).
-
Calculate the brain uptake clearance or the volume of distribution.
-
Figure 3: Workflow for the in situ brain perfusion technique.
Conclusion and Future Directions
The available evidence strongly indicates that Substance P crosses the blood-brain barrier via a carrier-mediated mechanism involving the NK-1 receptor. The inhibitory action of Substance P (2-11) underscores the specific structural requirements for this transport system and provides a valuable tool for its characterization. Future research should focus on elucidating the precise transport kinetics of Substance P (2-11) itself and further delineating the signaling pathways involved in the transport of Substance P and its analogues across the BBB. Such studies will be instrumental in the development of novel strategies for drug delivery to the central nervous system.
References
- 1. Characteristics of substance P transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of carrier-mediated transport systems to the blood-brain barrier as a supporting and protecting interface for the brain; importance for CNS drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioimmunoassay of Substance P (2-11)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of Substance P (2-11) in biological samples using a competitive radioimmunoassay (RIA). This document outlines the necessary reagents, sample handling procedures, a step-by-step experimental protocol, and data analysis methods.
Introduction
Substance P (SP) is an undecapeptide neuropeptide involved in a wide range of physiological processes, including inflammation, pain transmission, and mood regulation.[1] In biological systems, SP is metabolized into smaller fragments, with Substance P (2-11) being one of the major metabolites.[1] Radioimmunoassay (RIA) is a highly sensitive technique used to measure the concentration of antigens, such as Substance P (2-11), in biological fluids.[1][2] This method relies on the competition between a radiolabeled antigen and an unlabeled antigen (from the sample) for a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.
Data Presentation
Antibody Cross-Reactivity
The specificity of the antibody is critical for the accurate measurement of Substance P (2-11). The following table summarizes the cross-reactivity of a commercially available anti-Substance P antibody with various Substance P fragments and other related peptides. It is crucial to select an antibody with high specificity for Substance P (2-11) and low cross-reactivity with other endogenous peptides to ensure the accuracy of the assay.
| Compound | Cross-Reactivity (%) |
| Substance P (2-11) | 100 |
| Substance P | 100 |
| Neurokinin A | 71.4 |
| Physalaemin | 68.1 |
| Substance P (8-11) | 1.4 |
| Neurokinin B | 1.1 |
| Substance P (1-7) | < 0.1 |
Data compiled from commercially available antibody datasheets.
Experimental Protocols
Principle of the Assay
This is a competitive binding radioimmunoassay. The Substance P (2-11) in the standards and samples competes with a fixed amount of radiolabeled Substance P (e.g., ¹²⁵I-labeled Tyr⁸-Substance P) for a limited number of binding sites on a specific rabbit anti-Substance P antibody. After incubation, the antibody-bound fraction is separated from the free fraction. The radioactivity of the antibody-bound fraction is then measured in a gamma counter. The concentration of Substance P (2-11) in the samples is determined by comparing the results to a standard curve.
Materials and Reagents
-
Anti-Substance P (2-11) Antibody: A polyclonal or monoclonal antibody with high affinity and specificity for Substance P (2-11).
-
Radiolabeled Substance P: Typically ¹²⁵I-labeled Tyr⁸-Substance P is used as the tracer.
-
Substance P (2-11) Standard: Lyophilized, purified Substance P (2-11) for the preparation of the standard curve.
-
Assay Buffer: Phosphate-buffered saline (PBS) or similar buffer, often containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.
-
Separating Reagent: Method to separate bound and free radiolabeled antigen. Common methods include:
-
Second Antibody Precipitation: An antibody directed against the primary antibody (e.g., goat anti-rabbit IgG) to precipitate the antigen-antibody complex. Polyethylene glycol (PEG) is often used to enhance precipitation.
-
Solid-Phase Separation: The primary antibody is immobilized on a solid support (e.g., magnetic beads, coated tubes).[2]
-
-
Gamma Counter: For measuring the radioactivity of the samples.
-
Protease Inhibitors: Such as aprotinin, to be added to samples upon collection to prevent the degradation of Substance P.
Sample Handling and Preparation
Proper sample collection and handling are critical to prevent the degradation of Substance P.
-
Blood Samples: Collect blood into chilled tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor like aprotinin.
-
Plasma/Serum Separation: Centrifuge the blood samples at a low temperature (e.g., 4°C) to separate plasma or serum.
-
Storage: Store the plasma or serum samples at -20°C or lower until the assay is performed. Avoid repeated freeze-thaw cycles.
-
Extraction (Optional): For some sample types, an extraction step using C18 reverse-phase columns may be necessary to concentrate the peptide and remove interfering substances.
Assay Procedure
-
Reagent Preparation:
-
Prepare a series of Substance P (2-11) standards by serially diluting the stock standard in assay buffer. The concentration range should be appropriate to cover the expected sample concentrations.
-
Dilute the anti-Substance P (2-11) antibody and the radiolabeled Substance P tracer in assay buffer to their optimal working concentrations.
-
-
Assay Setup:
-
Label tubes for standards, samples, total counts (TC), and non-specific binding (NSB).
-
Add a defined volume of assay buffer to the NSB tubes.
-
Add a defined volume of the appropriate standard or sample to the corresponding tubes.
-
-
Incubation:
-
Add the diluted anti-Substance P (2-11) antibody to all tubes except the TC and NSB tubes.
-
Add the diluted radiolabeled Substance P tracer to all tubes.
-
Vortex all tubes gently and incubate for a specified period (e.g., 18-24 hours) at a controlled temperature (e.g., 4°C).
-
-
Separation of Bound and Free Antigen:
-
Second Antibody Precipitation: Add the pre-titered second antibody and incubate to form a precipitate. Centrifuge the tubes, decant the supernatant, and measure the radioactivity of the pellet.
-
Solid-Phase Separation: If using antibody-coated tubes or beads, wash to remove the unbound tracer and then measure the radioactivity of the solid phase.
-
-
Measurement of Radioactivity:
-
Measure the radioactivity (counts per minute, CPM) of each tube in a gamma counter.
-
Data Analysis
-
Calculate the percentage of bound radioactivity (%B/B₀):
-
B = CPM of standards or samples
-
B₀ = CPM of the zero standard (maximum binding)
-
NSB = CPM of the non-specific binding tubes
-
%B/B₀ = [(B - NSB) / (B₀ - NSB)] x 100
-
-
Generate a Standard Curve:
-
Plot the %B/B₀ for each standard against its corresponding concentration on a semi-logarithmic graph.
-
The standard curve is typically fitted using a four-parameter logistic (4-PL) or a logit-log transformation.
-
-
Determine Sample Concentrations:
-
Calculate the %B/B₀ for each unknown sample.
-
Interpolate the concentration of Substance P (2-11) in the samples from the standard curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Substance P (2-11) radioimmunoassay.
Competitive Binding Principle
Caption: Principle of competitive binding in the RIA.
References
Troubleshooting & Optimization
Substance P (2-11) stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Substance P (2-11).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized Substance P (2-11)?
A1: Lyophilized Substance P (2-11) is stable for extended periods when stored at 2-8°C. For long-term storage, it is recommended to keep the lyophilized powder at -20°C.[1]
Q2: How should I reconstitute Substance P (2-11)?
A2: Reconstitution of Substance P (2-11) should be done using sterile, distilled water or a buffer such as phosphate-buffered saline (PBS).[1] For certain applications requiring higher concentrations, fresh, moisture-free DMSO can be used.[2] After reconstitution, it is crucial to aliquot the solution to prevent multiple freeze-thaw cycles.[1][2]
Q3: What are the optimal storage conditions for reconstituted Substance P (2-11)?
A3: Once reconstituted, Substance P (2-11) solutions should be aliquoted and stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year). It is critical to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.
Q4: Is Substance P (2-11) stable in solution at room temperature?
A4: Peptide solutions, including Substance P (2-11), are generally not stable for extended periods at room temperature due to the risk of proteolytic degradation and microbial contamination. For experimental use, it is recommended to keep the solution on ice and use it as quickly as possible.
Q5: What are the main degradation pathways for Substance P and its fragments?
A5: Substance P and its fragments are susceptible to degradation by proteolytic enzymes. Key enzymes involved in its metabolism include neprilysin and angiotensin-converting enzyme (ACE), which hydrolyze peptide bonds. In biological samples, the presence of various proteases can lead to rapid degradation. Therefore, the use of protease inhibitors is often recommended during sample preparation and handling.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of the peptide | 1. Improper storage of lyophilized powder. 2. Multiple freeze-thaw cycles of the reconstituted solution. 3. Degradation due to extended time at room temperature. 4. Contamination of the stock solution. | 1. Ensure lyophilized powder is stored at -20°C. 2. Aliquot the reconstituted peptide into single-use volumes. 3. Keep solutions on ice during experiments and minimize time at room temperature. 4. Use sterile water or buffers for reconstitution and handle with sterile techniques. |
| Inconsistent experimental results | 1. Inaccurate peptide concentration due to improper reconstitution or storage. 2. Degradation of the peptide in the experimental medium (e.g., cell culture media containing proteases). | 1. Recalculate the concentration and consider preparing a fresh stock solution. 2. Consider the use of protease inhibitors in your experimental setup if compatible. |
| Precipitation of the peptide after reconstitution | 1. The peptide's solubility limit has been exceeded. 2. The pH of the solvent is at the isoelectric point of the peptide. | 1. Try reconstituting at a lower concentration. 2. Adjust the pH of the buffer. For basic peptides, a slightly acidic buffer may improve solubility, while for acidic peptides, a slightly basic buffer may be better. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Substance P (2-11)
-
Preparation: Bring the vial of lyophilized Substance P (2-11) to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the calculated volume of sterile, distilled water or 0.1M PBS (pH 7.4) to the vial to achieve the desired stock concentration. For example, to reconstitute 1 mg of peptide to a 1 mg/mL solution, add 1 mL of solvent.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide aggregation.
-
Aliquoting: Dispense the reconstituted peptide solution into single-use, low-protein-binding microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Handling of Substance P (2-11) in Biological Samples
-
Sample Collection: When working with biological samples such as blood or tissue homogenates, collect them in tubes containing protease inhibitors to prevent the degradation of Substance P (2-11). A common choice is a broad-spectrum protease inhibitor cocktail.
-
Processing: Keep samples on ice throughout the processing steps.
-
Experimental Setup: When adding Substance P (2-11) to cell cultures or other biological assays, be aware of the potential for enzymatic degradation by components in the medium or secreted by cells. Results should be interpreted with this in mind.
Visualizations
Signaling Pathway of Substance P
Substance P and its active fragments, like Substance P (2-11), primarily exert their effects by binding to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling events.
Caption: Signaling pathway of Substance P (2-11) via the NK1R.
Experimental Workflow for Assessing Peptide Stability
This workflow outlines the key steps to evaluate the stability of a reconstituted Substance P (2-11) solution over time.
Caption: Workflow for assessing Substance P (2-11) stability.
Troubleshooting Logic for Loss of Peptide Activity
This diagram provides a logical flow to troubleshoot experiments where Substance P (2-11) appears to have lost its biological activity.
Caption: Troubleshooting guide for loss of peptide activity.
References
Technical Support Center: Substance P (2-11) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Substance P (2-11). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Substance P (2-11)?
A1: Substance P (2-11) is a C-terminal fragment of Substance P (SP), an eleven-amino-acid neuropeptide of the tachykinin family.[1] SP's full sequence is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. Substance P (2-11) is the fragment lacking the N-terminal arginine residue. It is a known in vivo metabolite of Substance P, typically formed by the action of aminopeptidase P, although it is often found in lower concentrations compared to other metabolites like SP(1-7) and SP(3-11).[2][3]
Q2: What is the primary mechanism of action and biological activity of Substance P (2-11)?
A2: The biological activity of Substance P (2-11) is not well-characterized, and reports can be conflicting. Some literature suggests it possesses contracting activities on guinea pig ileum, indicating some level of biological function.[4] However, other studies focusing on its role as a metabolite have noted a lack of comprehensive reports on its specific biological activity.[2] Full-length Substance P primarily acts as a high-affinity agonist for the Neurokinin-1 receptor (NK1R), and with lower affinity for NK2R and NK3R. The C-terminal region of Substance P is crucial for receptor binding and activation. Given that SP (2-11) retains the bulk of the C-terminal sequence, it is plausible that it interacts with neurokinin receptors, but its affinity and efficacy may differ significantly from the full-length peptide. Researchers should empirically determine the activity of SP (2-11) in their specific assay system.
Q3: How should I dissolve and store Substance P (2-11)?
A3: Proper dissolution and storage are critical for maintaining the peptide's integrity. Due to the hydrophobic residues in its C-terminus, Substance P (2-11) may have limited solubility in aqueous buffers alone.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
For a stock solution, it is recommended to first dissolve the peptide in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO).
-
Once fully dissolved, the stock solution can be further diluted to the final working concentration with the desired aqueous buffer or cell culture medium.
-
Important: The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to avoid solvent effects on cells or tissues.
-
-
Storage:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
-
Stock Solutions (in DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Aqueous Solutions: Due to the short half-life of Substance P and its fragments in aqueous solutions (seconds to minutes in the presence of proteases), it is strongly recommended to prepare these solutions fresh for each experiment. If short-term storage is necessary, keep the solution at 4°C and use it within the same day.
-
Q4: What are the primary experimental challenges when working with Substance P (2-11)?
A4: The main challenges are related to the inherent instability and physicochemical properties of the peptide:
-
Rapid Degradation: Substance P and its fragments are highly susceptible to degradation by proteases present in biological samples (e.g., cell culture media with serum, tissue homogenates, plasma).
-
Solubility and Aggregation: The peptide can be difficult to dissolve and may aggregate in solution, leading to inconsistent and non-reproducible results.
-
Uncertain Biological Potency: As its specific receptor binding affinities and efficacy are not well-documented, researchers need to perform careful dose-response experiments.
Troubleshooting Guides
Problem 1: Peptide Insolubility or Aggregation
Q: My Substance P (2-11) peptide won't dissolve in my aqueous buffer, or the solution becomes cloudy over time. What should I do?
A: This is a common issue due to the hydrophobic nature of the peptide. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for peptide solubility issues.
Problem 2: No or Low Biological Response
Q: I am not observing any effect in my assay after applying Substance P (2-11). What could be the cause?
A: A lack of response can stem from several factors related to the peptide's integrity, concentration, or the biological system itself.
| Potential Cause | Recommended Solution |
| Peptide Degradation | Substance P fragments have a very short half-life. Ensure you are preparing fresh dilutions from a properly stored (-80°C) stock solution immediately before each experiment. If using biological fluids or media with serum, consider adding a broad-spectrum protease inhibitor cocktail. |
| Incorrect Concentration | Verify all calculations for stock solution and subsequent dilutions. Ensure pipettes are calibrated. If possible, confirm the concentration of the stock solution via methods like amino acid analysis or UV spectroscopy (if the sequence contains Trp or Tyr). |
| Low Receptor Expression | The target cells or tissue may not express sufficient levels of the relevant neurokinin receptor (likely NK1R). Verify receptor expression using techniques such as qPCR, Western blot, or immunocytochemistry. |
| Peptide Aggregation | Aggregated peptides have reduced biological activity. Ensure the peptide is fully dissolved and the solution is clear before use. See the troubleshooting guide for solubility issues above. |
| Low Biological Potency | The intrinsic activity of SP (2-11) may be low for your specific endpoint. Perform a wide-range dose-response curve (e.g., from 1 nM to 10 µM) to determine its EC50 or IC50. |
Problem 3: High Variability Between Experiments
Q: I'm seeing a strong effect, but the results are not reproducible between experiments. Why?
A: High variability often points to inconsistencies in peptide preparation or assay conditions.
| Potential Cause | Recommended Solution |
| Inconsistent Peptide Preparation | Aliquot the DMSO stock solution after initial preparation to minimize freeze-thaw cycles. Always use a fresh aliquot for each experiment. Ensure complete dissolution each time. |
| Peptide Adsorption | Peptides can adsorb to plastic surfaces. Consider using low-retention polypropylene tubes and pipette tips. Pre-rinsing tips with the solution can also help. |
| Assay Condition Drift | Ensure consistent cell passage number, confluency, and serum starvation times for cell-based assays. Monitor and control temperature, pH, and incubation times precisely. |
| Batch-to-Batch Peptide Variation | If you switch to a new batch of lyophilized peptide, perform a new dose-response curve to confirm its potency is consistent with the previous batch. Always obtain a certificate of analysis for purity. |
Quantitative Data Summary
Direct quantitative data for Substance P (2-11) is limited in the literature. The following tables provide data for the full-length Substance P, which can serve as a useful reference point.
Table 1: Stability of Substance P
| Condition | Stability/Half-Life | Notes |
| In vivo (tissues) | Seconds to minutes | Rapid degradation by proteases (NEP, ACE, etc.). |
| In vitro (blood) | ~25% activity remaining after 30 min | Inactivation likely due to enzymes within erythrocytes. |
| In vitro (plasma) | Stable for hours | Degradation is significantly slower in plasma compared to whole blood. |
| In vitro (BBMEC model) | ~70% intact after 5 hours | In an in vitro model of the blood-brain barrier. |
| Solid-state (acetate salt) | Unstable; degrades via diketopiperazine formation | Hydrochloride and trifluoroacetate salts are more stable. |
Table 2: Receptor Binding Affinity of Substance P (Full-Length)
| Receptor | Ligand | Preparation | Kd / IC50 |
| NK1 | Substance P | Rat CHO cells | Kd: 0.17 nM |
| NK1 | Substance P | Mouse cortical astrocytes | Kd: 0.33 nM |
| NK1 | Substance P | Rat brain synaptosomes | IC50: 0.38 nM |
| NK1 | [125I]SP | Human IM9 cells | IC50: ~1 nM |
| NK2 | Substance P | - | Lower affinity than for NK1 |
| NK3 | Substance P | - | Lower affinity than for NK1 |
Note: Binding affinities are highly dependent on the assay conditions, radioligand, and tissue/cell preparation used.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Substance P (2-11) for the NK1 receptor.
Materials:
-
Cell membranes from a cell line overexpressing the human NK1 receptor (e.g., CHO-NK1R).
-
Radioligand: [125I]Tyr8-Substance P or [125I]Bolton-Hunter Substance P.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, 40 µg/mL Bacitracin, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Substance P (2-11) and unlabeled Substance P (for non-specific binding).
-
Glass fiber filter mats (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation counter and vials.
Methodology:
-
Reaction Setup: In 96-well plates, set up triplicate wells for:
-
Total Binding: Radioligand + Binding Buffer + Cell Membranes.
-
Non-specific Binding (NSB): Radioligand + High concentration of unlabeled SP (e.g., 1 µM) + Binding Buffer + Cell Membranes.
-
Competition: Radioligand + Serial dilutions of Substance P (2-11) + Binding Buffer + Cell Membranes.
-
-
Incubation: Add cell membranes (typically 10-20 µg protein/well) to the wells. Incubate at 4°C for 3 hours with gentle agitation.
-
Harvesting: Rapidly filter the reaction mixture through the pre-soaked glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure radioactivity (counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of Substance P (2-11).
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Protocol 2: Intracellular Calcium Mobilization Assay
Objective: To measure the ability of Substance P (2-11) to induce calcium release in cells expressing the NK1 receptor.
Materials:
-
NK1R-expressing cells (e.g., HEK293 or CHO cells).
-
Black-walled, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic read capabilities.
Methodology:
-
Cell Plating: Seed cells into the 96-well plate to achieve 80-90% confluency on the day of the assay.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (typically 2-5 µM) in Assay Buffer containing 0.02% Pluronic F-127.
-
Remove culture medium and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye. Add a final volume of 100 µL of Assay Buffer to each well.
-
Measurement: Place the plate in the fluorescence reader and allow it to equilibrate.
-
Measure baseline fluorescence for 15-30 seconds.
-
Using the instrument's injectors, add various concentrations of Substance P (2-11) and immediately begin recording the change in fluorescence intensity over time (typically for 1-3 minutes).
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio of the baseline (ΔF/F0). Plot the response against the log concentration of SP (2-11) to determine the EC50.
Mandatory Visualizations
Caption: Simplified signaling pathway of Substance P via the NK1 receptor.
Caption: General experimental workflow for in vitro studies with Substance P (2-11).
References
Technical Support Center: Substance P (2-11) Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Substance P (2-11) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving lyophilized Substance P (2-11)?
A1: For initial reconstitution of lyophilized Substance P (2-11), sterile, anhydrous Dimethyl Sulfoxide (DMSO) is recommended.[1][2][3] This allows for the preparation of a concentrated stock solution, which can then be diluted into aqueous buffers or cell culture media for working concentrations.
Q2: Can I dissolve Substance P (2-11) directly in aqueous buffers like PBS or cell culture media?
A2: While Substance P and its fragments are soluble in water, direct reconstitution in high-salt buffers or complex cell culture media may lead to precipitation.[1] It is best practice to first create a concentrated stock in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous medium just before use.[1]
Q3: What is the recommended storage condition for Substance P (2-11) solutions?
A3: Stock solutions of Substance P (2-11) in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Aqueous solutions are less stable and should ideally be prepared fresh on the day of the experiment. If storage of aqueous solutions is necessary, they should be kept at -20°C for up to one month.
Q4: How can I minimize the degradation of Substance P (2-11) in my experiments?
A4: Substance P and its fragments are susceptible to oxidation and enzymatic degradation. To minimize degradation, consider the following:
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pH: Maintain the pH of your final buffer in a neutral range (pH 7.0-7.4), as the peptide can aggregate at acidic and basic pH. Substance P solutions are more stable at a slightly acidic pH (e.g., in 0.05 M acetic acid).
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Protease Inhibitors: In experiments involving biological samples like plasma or cell lysates, the addition of protease inhibitors such as aprotinin is recommended to prevent enzymatic degradation.
-
Additives: The addition of bovine serum albumin (BSA) at a concentration of 0.05% to 0.25% to buffer solutions can reduce the adsorption of the peptide to labware surfaces and improve recovery.
Q5: What are the known receptors and signaling pathways for Substance P (2-11)?
A5: Substance P (2-11), like the full-length Substance P, primarily interacts with the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. Activation of NK1R can trigger downstream signaling cascades, including the activation of phospholipase C and the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases (ERK1/2).
Troubleshooting Guide
This guide addresses common issues encountered when working with Substance P (2-11) in in vitro studies.
| Problem | Possible Cause | Recommended Solution |
| Lyophilized peptide will not dissolve. | Hydrophobicity of the peptide. | Use a small, precise volume of an organic solvent like DMSO to create a concentrated stock solution. Gentle vortexing or sonication can aid dissolution. |
| Peptide precipitates after dilution into aqueous buffer. | pH of the final solution: Substance P and its analogs can aggregate at non-neutral pH. | Ensure the final buffer pH is between 7.0 and 7.4. |
| High salt concentration: Peptides can "salt out" of solutions with high ionic strength. | Try dissolving the peptide in a low-salt buffer or sterile water first before adding it to your final, higher-salt concentration medium. | |
| Precipitation in cell culture media. | Complex components in the media interacting with the peptide. | Prepare a concentrated stock solution in DMSO and dilute it to the final working concentration directly in the media immediately before use. |
| Loss of biological activity. | Oxidation: The methionine residue in Substance P is susceptible to oxidation. | Prepare solutions using oxygen-free water or store under nitrogen. |
| Degradation: Peptide degradation can occur at pH values above 8. | Maintain a neutral or slightly acidic pH for your solutions. | |
| Adsorption to surfaces: Peptides can adsorb to plastic or glassware. | Use low-protein binding tubes and consider adding a carrier protein like BSA (0.05-0.25%) to your buffer. | |
| Repeated freeze-thaw cycles: This can lead to peptide degradation. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Quantitative Solubility Data
While specific quantitative solubility data for Substance P (2-11) is limited in the literature, the following table summarizes the known solubility of the parent molecule, Substance P, which can serve as a guideline.
| Solvent | Concentration | Observation | Source |
| Water | 10 mg/mL | Clear, colorless solution | |
| Water | 0.8 mg/mL | Soluble | |
| DMSO | 10 mM | Sonication recommended | |
| DMSO | 100 mg/mL (74.2 mM) | Use fresh, moisture-free DMSO | |
| 5% Acetic Acid | - | Soluble |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Substance P (2-11)
Materials:
-
Lyophilized Substance P (2-11)
-
Sterile, anhydrous DMSO
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized Substance P (2-11) to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add a precise volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use, low-protein binding tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
Concentrated stock solution of Substance P (2-11) in DMSO
-
Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)
Procedure:
-
Thaw a single-use aliquot of the Substance P (2-11) DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental volume.
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Immediately before adding to your cells, dilute the DMSO stock solution directly into the pre-warmed cell culture medium or buffer.
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Mix gently by pipetting up and down.
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Ensure the final concentration of DMSO in the cell culture is non-toxic (typically <0.5%).
Visualizations
References
Technical Support Center: Minimizing Substance P (2-11) Degradation in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Substance P (2-11). This resource provides essential guidance on minimizing the degradation of Substance P (2-11) in various biological samples to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Substance P (2-11) and why is its stability a concern?
Substance P (2-11) is a biologically active fragment of the neuropeptide Substance P (SP).[1] Like its parent molecule, it is susceptible to rapid degradation in biological samples by various proteases. This degradation can lead to inaccurate quantification and misinterpretation of its physiological or pathological roles.
Q2: Which enzymes are primarily responsible for the degradation of Substance P and its fragments?
Substance P and its fragments are degraded by several enzymes, including:
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Neutral endopeptidase (NEP) : A key enzyme that cleaves SP into smaller, often inactive, fragments.[2][3]
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Angiotensin-converting enzyme (ACE) : Degrades SP in the extracellular fluid and plasma.[2][4]
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Aminopeptidases : Cleave amino acids from the N-terminus of the peptide.
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Dipeptidyl peptidase IV : Another enzyme involved in SP metabolism.
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Post-proline cleaving enzyme : Contributes to the breakdown of SP.
Q3: What are the most common biological samples analyzed for Substance P (2-11)?
Substance P and its fragments can be measured in a variety of biological matrices, including blood (serum and plasma), tissues, saliva, tears, urine, and cerebrospinal fluid (CSF).
Q4: What are the general best practices for collecting and handling biological samples to minimize Substance P (2-11) degradation?
To ensure the integrity of Substance P (2-11) in your samples, it is crucial to:
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Work quickly and at low temperatures : Process samples immediately after collection, keeping them on ice to reduce enzymatic activity.
-
Use protease inhibitors : Add a broad-spectrum protease inhibitor cocktail or specific inhibitors to your collection tubes. Aprotinin is a commonly used inhibitor for preserving SP.
-
Choose the right anticoagulant : For blood samples, EDTA or heparin are generally suitable.
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Store samples properly : For long-term storage, samples should be kept at -80°C.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable Substance P (2-11) levels | 1. Degradation during sample collection and handling : Enzymatic activity may have broken down the peptide. 2. Improper storage : Freeze-thaw cycles or storage at incorrect temperatures can lead to degradation. 3. Inefficient extraction : The peptide may not have been effectively recovered from the sample matrix. | 1. Optimize collection protocol : Use pre-chilled tubes containing protease inhibitors (e.g., aprotinin). Process samples on ice immediately. 2. Ensure proper storage : Aliquot samples to avoid repeated freeze-thaw cycles and store at -80°C. 3. Use an appropriate extraction method : Acid extraction (e.g., with 2 M acetic acid or trifluoroacetic acid) followed by solid-phase extraction (SPE) can improve recovery. |
| High variability between replicate samples | 1. Inconsistent timing : Differences in the time between sample collection and processing. 2. Inadequate mixing : Protease inhibitors may not be evenly distributed. 3. Variable extraction efficiency : Inconsistent technique during solid-phase extraction. | 1. Standardize workflow : Ensure all samples are processed with the same timing and under the same conditions. 2. Thoroughly mix samples : Gently invert tubes immediately after collection to ensure complete mixing with inhibitors. 3. Refine extraction protocol : Practice the SPE technique to ensure consistency. |
| Discrepancies between different analytical methods (e.g., EIA vs. LC-MS/MS) | 1. Antibody cross-reactivity (EIA) : Enzyme immunoassays may detect the intact peptide and various fragments, leading to "SP-like immunoreactivity" rather than specific quantification of SP (2-11). 2. Specificity of LC-MS/MS : This method can differentiate between intact SP and its fragments. | 1. Understand assay limitations : Be aware that EIA kits may have cross-reactivity with other SP fragments. Check the manufacturer's specifications. 2. Use a confirmatory method : If precise quantification of SP (2-11) is required, use a highly specific method like LC-MS/MS for validation. |
Quantitative Data Summary
Table 1: Effect of Protease Inhibitors on Substance P Stability
| Inhibitor | Concentration | Efficacy in Preventing Degradation | Biological Sample | Reference |
| Aprotinin | 50-500 KIU/mL | Effective in protecting SP(1-11) from enzymatic degradation when samples are processed immediately. | Blood | |
| EDTA | Standard concentrations in blood collection tubes | As effective as aprotinin or enzyme inhibitor cocktails if blood is chilled and processed within 5 minutes. | Blood |
Table 2: Impact of Sample Handling and Storage on Substance P Levels
| Condition | Duration | Effect on SP(1-11) Concentration | Reference |
| Ambient Temperature | 1 hour | Approximately 50% lower than samples kept on ice. | |
| Ice Bath | 3 hours | Marked decrease in concentration. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Plasma
-
Preparation : Pre-chill blood collection tubes (containing EDTA or heparin) on ice. Add aprotinin to a final concentration of 500 KIU/mL.
-
Collection : Collect blood samples and immediately place them on ice.
-
Mixing : Gently invert the tubes 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitor.
-
Centrifugation : Within 30 minutes of collection, centrifuge the samples at 1000 x g for 15 minutes at 4°C.
-
Aliquoting and Storage : Carefully collect the plasma supernatant, aliquot into pre-labeled cryovials, and immediately freeze at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Tissue Extraction of Substance P
-
Tissue Collection : Immediately after collection, snap-freeze the tissue in liquid nitrogen and store at -80°C until extraction.
-
Homogenization : On ice, weigh the frozen tissue and homogenize in 10 volumes of ice-cold 2 M acetic acid.
-
Heat Inactivation : Heat the homogenate at 100°C for 30 minutes to inactivate proteases.
-
Centrifugation : Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Supernatant Collection : Collect the supernatant containing the extracted peptides.
-
Solid-Phase Extraction (SPE) for Purification and Concentration :
-
Condition an Oasis HLB extraction cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
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Elute the peptides with 1 mL of 60:40 (v/v) acetonitrile:1% trifluoroacetic acid (TFA).
-
-
Drying and Reconstitution : Dry the eluate under a stream of nitrogen or by vacuum centrifugation. Reconstitute the dried peptide extract in the appropriate assay buffer.
Visualizations
Caption: Enzymatic degradation of Substance P (1-11) and Substance P (2-11).
Caption: Recommended workflow for processing biological samples for Substance P analysis.
References
Technical Support Center: Optimizing In Vivo Studies with Substance P (2-11)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Substance P (2-11). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate the successful design and execution of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Substance P (2-11) and how does it differ from Substance P?
Substance P (2-11) is a C-terminal fragment of Substance P (SP), an eleven-amino-acid neuropeptide.[1][2] It is one of the metabolites formed from the breakdown of full-length SP in the body.[3] While the parent molecule, Substance P, is a potent agonist for the neurokinin-1 receptor (NK1R), the specific biological activities and receptor affinities of the (2-11) fragment are less well-characterized.[1][4] It is crucial to note that while it shares structural similarities with the C-terminal end of SP, its pharmacokinetic and pharmacodynamic profiles may differ.
Q2: What is the expected biological activity of Substance P (2-11) in vivo?
Substance P and its analogs are known to be involved in a variety of physiological processes, including pain transmission, inflammation, and cellular proliferation. The C-terminal fragment of Substance P is critical for its binding to the NK1R. Therefore, it is hypothesized that Substance P (2-11) may elicit similar, though potentially less potent or qualitatively different, effects as the full-length peptide. These effects could include roles in neurogenic inflammation and nociception.
Q3: What are the recommended routes of administration for Substance P (2-11) in animal models?
While specific data for Substance P (2-11) is limited, common routes of administration for neuropeptides in rodent models include:
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Intracerebroventricular (ICV) injection: To study the central effects of the peptide, bypassing the blood-brain barrier.
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Intrathecal (i.t.) injection: For investigating effects on the spinal cord, particularly in pain research.
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Subcutaneous (s.c.) injection: For systemic administration, although the peptide's stability and ability to cross the blood-brain barrier will be limiting factors.
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Topical administration: Has been used for studying effects on wound healing with the parent Substance P.
The choice of administration route will depend on the specific research question.
Q4: How should I prepare and store Substance P (2-11) for in vivo studies?
Peptides like Substance P (2-11) are susceptible to degradation. Proper handling and storage are critical for experimental success.
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Reconstitution: Lyophilized peptide should be reconstituted in a sterile, nuclease-free solvent. For many peptides, sterile water or a buffer solution is appropriate. For hydrophobic peptides, a small amount of DMSO may be necessary for initial solubilization, followed by dilution in a physiological buffer.
-
Storage of Stock Solutions: Aliquot the reconstituted peptide into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
-
Formulation for Injection: For in vivo administration, the peptide should be diluted in a sterile, isotonic solution such as phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF) for central injections. It is advisable to prepare the final dilution immediately before use.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of biological effect | 1. Peptide Degradation: Substance P and its fragments can be rapidly degraded by proteases in vivo and in solution. 2. Incorrect Dosage: The effective dose may be outside the range tested. 3. Poor Bioavailability: The peptide may not be reaching the target tissue in sufficient concentrations. | 1. Handle the peptide with care, use protease inhibitors in solutions where appropriate, and minimize the time between preparation and administration. Consider using a more stable analog if available. 2. Perform a dose-response study to determine the optimal effective dose. 3. Choose a more direct route of administration (e.g., ICV for central targets). |
| Inconsistent results between experiments | 1. Variability in Peptide Preparation: Inconsistent reconstitution or dilution can lead to variations in the administered dose. 2. Animal Variability: Age, weight, and strain of the animals can influence the response. 3. Injection Inaccuracy: For central injections, slight variations in the injection site can lead to different outcomes. | 1. Standardize the peptide preparation protocol. 2. Use animals of a consistent age, weight, and genetic background. 3. For ICV or other central injections, use a stereotaxic apparatus for precise targeting. Practice the injection technique to ensure consistency. |
| Unexpected side effects (e.g., motor impairment) | 1. Off-target Effects: The peptide may be interacting with other receptors or systems. 2. High Dosage: The dose may be in a toxic or non-physiological range. | 1. Review the literature for known off-target effects of Substance P and its analogs. 2. Lower the administered dose and carefully observe the animals for any adverse reactions. |
Experimental Protocols
Protocol 1: Preparation of Substance P (2-11) for In Vivo Administration
-
Reconstitution of Lyophilized Peptide:
-
Allow the lyophilized Substance P (2-11) vial to equilibrate to room temperature before opening.
-
Add the required volume of sterile, pyrogen-free solvent (e.g., sterile water or 10% DMSO in sterile water for initial solubilization) to the vial to create a concentrated stock solution (e.g., 1 mM).
-
Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
-
Preparation of Injection Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration using a sterile, isotonic vehicle (e.g., sterile PBS for systemic administration, or sterile, preservative-free artificial cerebrospinal fluid (aCSF) for central administration).
-
Filter the final solution through a 0.22 µm sterile filter before injection.
-
Keep the injection solution on ice until use.
-
Protocol 2: Intracerebroventricular (ICV) Injection in Mice
This protocol is adapted from established methods for ICV injection of peptides.
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
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Place the anesthetized mouse in a stereotaxic frame.
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Apply ophthalmic ointment to the eyes to prevent drying.
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Shave and disinfect the scalp with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
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Identify the bregma landmark.
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Using a sterile dental drill, create a small burr hole at the desired coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline).
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Lower a Hamilton syringe needle to the appropriate depth (e.g., 2.0-2.5 mm ventral from the skull surface).
-
-
Injection:
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Infuse the desired volume of the Substance P (2-11) solution (typically 1-5 µL) slowly over several minutes.
-
Leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the scalp incision.
-
-
Post-operative Care:
-
Administer post-operative analgesics as required.
-
Monitor the animal during recovery from anesthesia.
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House the animal individually for a short period to prevent injury from cage mates.
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Signaling Pathways and Experimental Workflows
Signaling Pathway of Substance P
Substance P primarily signals through the G-protein coupled neurokinin-1 receptor (NK1R). Activation of NK1R can lead to the stimulation of multiple downstream signaling cascades, including the activation of phospholipase C, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This, in turn, can mobilize intracellular calcium and activate protein kinase C (PKC). Substance P can also modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK1/2. It is presumed that Substance P (2-11), containing the C-terminal region, will also signal through NK1R, though its efficacy and the specific downstream pathways it activates may differ from the full-length peptide.
Caption: Putative signaling pathway of Substance P (2-11) via the NK1 receptor.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo study investigating the effects of Substance P (2-11).
References
preventing non-specific binding of Substance P (2-11)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding (NSB) of Substance P (2-11) during their experiments.
Troubleshooting Guides
Issue 1: High Background Signal in Immunoassays (e.g., ELISA)
Question: My ELISA for Substance P (2-11) shows a high background signal across the plate, even in my negative control wells. What are the likely causes and how can I fix this?
Answer: High background in an ELISA is often due to non-specific binding of the antibody or the peptide itself to the microplate surface. Here are the primary causes and troubleshooting steps:
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Inadequate Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the plate.
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Solution: Optimize your blocking step. Increase the incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) and consider trying different blocking agents. While Bovine Serum Albumin (BSA) is common, other options like casein or non-fat dry milk can be more effective for certain peptides.[1][2]
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Antibody Concentration Too High: Using an excessive concentration of the primary or secondary antibody can lead to non-specific adherence.
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Solution: Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
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Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents that contribute to the background.
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Solution: Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Ensure complete aspiration of the buffer after each wash. Adding a non-ionic detergent like Tween-20 (0.05%) to your wash buffer can also help.[3]
-
-
Cross-Reactivity: The antibody may be cross-reacting with other molecules in the sample matrix.
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Solution: If using a polyclonal antibody, consider switching to a more specific monoclonal antibody. You can also perform a blocking peptide experiment to confirm the specificity of your antibody.
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Issue 2: Poor Reproducibility in Receptor Binding Assays
Question: I am performing a receptor binding assay with radiolabeled Substance P and seeing significant variability between replicate wells and experiments. What could be causing this?
Answer: Poor reproducibility in receptor binding assays often stems from non-specific binding of the ligand to various surfaces or issues with the assay components.
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Peptide Adsorption to Labware: Substance P (2-11), being a peptide fragment, can adsorb to plastic surfaces of tubes and pipette tips.
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Solution: Pre-treat labware with a blocking agent like BSA. Using low-retention plastics can also minimize this issue.
-
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Suboptimal Buffer Conditions: The pH and ionic strength of your assay buffer can influence non-specific interactions.
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Solution: Optimize your buffer composition. Adjusting the pH or increasing the salt concentration (e.g., up to 150 mM NaCl) can help reduce electrostatic interactions.
-
-
Degradation of Substance P (2-11): Peptides are susceptible to degradation by proteases present in the sample or on labware.
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Solution: Always include a protease inhibitor cocktail in your assay buffer to protect the integrity of your peptide.
-
-
Filter Binding (in filtration-based assays): The radiolabeled peptide can bind non-specifically to the filter membrane.
-
Solution: Pre-soak filters in a buffer containing a blocking agent. Testing different filter materials may also be necessary to find one with low peptide binding properties.
-
Frequently Asked Questions (FAQs)
Q1: What are the best blocking agents to prevent non-specific binding of Substance P (2-11)?
A1: The optimal blocking agent can be assay-dependent. Commonly used and effective blocking agents for peptide-based assays include Bovine Serum Albumin (BSA), casein, and non-fat dry milk. For receptor binding assays, BSA is a standard choice. It is recommended to empirically test a few different blocking agents and concentrations to determine the best one for your specific experimental setup.
Q2: How can I reduce non-specific binding caused by the hydrophobic nature of Substance P (2-11)?
A2: The C-terminal region of Substance P is known to have hydrophobic characteristics. To counteract non-specific hydrophobic interactions, you can include a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.05% v/v), in your assay and wash buffers.[3]
Q3: My sample matrix (e.g., serum, plasma) seems to be causing interference and high non-specific binding. What can I do?
A3: Biological matrices are complex and can be a significant source of non-specific binding.
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Sample Dilution: Diluting your sample can reduce the concentration of interfering substances.
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Sample Extraction: For complex matrices, consider performing a solid-phase extraction (SPE) to purify and concentrate Substance P (2-11) before the assay. C18 cartridges are often effective for the recovery of Substance P and its C-terminal fragments.
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Matrix-Matched Standards: When possible, prepare your standard curve in a matrix that closely resembles your sample matrix to account for any matrix effects.
Q4: Can I use a blocking peptide to control for non-specific binding of my anti-Substance P antibody to the (2-11) fragment?
A4: Yes, a blocking peptide can be a valuable control. By pre-incubating your primary antibody with an excess of the immunizing peptide (in this case, a peptide with the same sequence your antibody was raised against), you can block the specific binding sites on the antibody. If the signal in your assay is significantly reduced after this pre-incubation, it confirms that the signal is due to specific binding to the target.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to Substance P (2-11) assays.
Table 1: Cross-Reactivity of a Commercial Substance P Immunoassay with Substance P (2-11)
| Analyte | Cross-Reactivity (%) |
| Substance P | 100 |
| Substance P (2-11) | 81.2 |
| Neurokinin A | 71.4 |
| Physalaemin | 68.1 |
This data indicates that antibodies raised against full-length Substance P can have significant cross-reactivity with the (2-11) fragment.
Table 2: General Recommendations for Blocking Agent Concentrations in Immunoassays
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Commonly used, effective for many applications. |
| Casein | 0.5 - 2% (w/v) | Can be more effective than BSA in some cases. |
| Non-fat Dry Milk | 1 - 5% (w/v) | Cost-effective, but may contain endogenous enzymes that can interfere with some assays. |
| Polyethylene Glycol (PEG) | 0.5 - 2% (w/v) | A non-protein-based blocking agent. |
Table 3: Common Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| Tween-20 | 0.05% (v/v) | Non-ionic detergent, reduces hydrophobic interactions.[3] |
| Triton X-100 | 0.05 - 0.1% (v/v) | Non-ionic detergent, reduces hydrophobic interactions. |
| NaCl | 150 mM (or higher) | Increases ionic strength, reduces electrostatic interactions. |
| Protease Inhibitor Cocktail | Varies by manufacturer | Prevents degradation of the peptide analyte. |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer for a Substance P (2-11) ELISA
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Prepare Blocking Buffers: Prepare a series of blocking buffers with different blocking agents (e.g., 1%, 3%, 5% BSA; 1%, 2% Casein; 1%, 3%, 5% Non-fat Dry Milk) in your standard assay buffer (e.g., PBS).
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Coat Plate: Coat a 96-well microplate with your capture antibody according to your standard protocol.
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Wash: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
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Block: Add 200 µL of each prepared blocking buffer to different wells. Include a "no block" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.
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Wash: Wash the plate as in step 3.
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Add Negative Control Sample: Add your sample diluent without any Substance P (2-11) to all wells.
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Proceed with ELISA: Continue with the remaining steps of your ELISA protocol (addition of detection antibody, substrate, etc.).
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Analyze Results: Compare the background signal (absorbance) in the wells treated with different blocking buffers. The optimal blocking buffer is the one that provides the lowest background signal without significantly affecting the specific signal (which should be tested in a separate experiment with the analyte).
Protocol 2: [³H]Substance P Receptor Binding Assay with Competition from Substance P (2-11)
This protocol is adapted from a general method for [³H]Substance P binding.
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Membrane Preparation: Prepare cell membranes expressing the receptor of interest according to your established protocol.
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Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.02% BSA, and a protease inhibitor cocktail).
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Reaction Setup: In microcentrifuge tubes, combine:
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Membrane preparation (e.g., 100-200 µg of protein)
-
Assay buffer
-
For total binding wells: [³H]Substance P (e.g., 1 nM final concentration)
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For non-specific binding wells: [³H]Substance P and a high concentration of unlabeled Substance P (e.g., 1 µM)
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For competition wells: [³H]Substance P and varying concentrations of unlabeled Substance P (2-11)
-
-
Incubation: Incubate the tubes at room temperature for a predetermined time to reach equilibrium (e.g., 20-30 minutes).
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Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in assay buffer) using a cell harvester.
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Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the Substance P (2-11) concentration to determine its inhibitory constant (Ki).
Visualizations
References
Technical Support Center: Quantification of Substance P (2-11) in Tissue Homogenates
Welcome to the technical support center for the quantification of Substance P (2-11). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying Substance P (2-11) in tissue homogenates?
A1: The primary challenges include:
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Enzymatic Degradation: Substance P and its fragments are highly susceptible to degradation by proteases present in tissue homogenates.[1][2] This necessitates rapid sample processing at low temperatures and the use of protease inhibitors.[1][2]
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Cross-Reactivity in Immunoassays: Antibodies raised against Substance P may exhibit cross-reactivity with its fragments, including Substance P (2-11), making it difficult to specifically quantify the fragment of interest.[1] It is crucial to use a highly specific antibody or a method that can differentiate between the fragments.
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Low Abundance: Substance P fragments may be present in very low concentrations in tissues, requiring highly sensitive analytical methods for detection and quantification.
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Extraction Efficiency: The efficiency of extracting the peptide from the tissue matrix can vary depending on the protocol and tissue type, impacting the accuracy of quantification. Boiling in acetic acid is a commonly used and effective method.
Q2: Which analytical method is best suited for quantifying Substance P (2-11)?
A2: The choice of method depends on the specific requirements of the study:
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ELISA/RIA: These immunoassays can be highly sensitive but are prone to cross-reactivity issues. If using an ELISA, it is essential to select a kit with validated specificity for Substance P (2-11) or to be aware of the cross-reactivity profile.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for specifically and accurately quantifying peptide fragments like Substance P (2-11) as it can distinguish between molecules based on their mass-to-charge ratio.
Q3: How can I minimize the degradation of Substance P (2-11) during sample preparation?
A3: To minimize degradation, the following steps are recommended:
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Immediately freeze tissue samples in liquid nitrogen after collection and store them at -80°C.
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Perform all homogenization and extraction steps on ice.
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Use extraction buffers containing a cocktail of protease inhibitors.
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Boiling the tissue in an acidic buffer (e.g., 2 M acetic acid) at the beginning of the extraction process can help to inactivate proteases.
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Insufficient washing | - Increase the number of wash steps or the soaking time. |
| - Contaminated reagents | - Use fresh, properly stored reagents. | |
| - High concentration of detection antibody or conjugate | - Optimize the concentration of detection reagents. | |
| Low Signal / Poor Sensitivity | - Inefficient peptide extraction | - Optimize the tissue extraction protocol. Consider boiling in acetic acid. |
| - Peptide degradation | - Ensure proper sample handling (on ice) and use of protease inhibitors. | |
| - Inactive reagents (e.g., expired kit) | - Check the expiration dates of all reagents and use a new kit if necessary. | |
| - Incorrect incubation times or temperatures | - Adhere strictly to the protocol's incubation parameters. | |
| High Variability between Replicates | - Inaccurate pipetting | - Use calibrated pipettes and ensure consistent technique. |
| - Incomplete mixing of reagents | - Gently mix all reagents thoroughly before use. | |
| - Edge effects on the microplate | - Avoid using the outermost wells of the plate if edge effects are suspected. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape | - Suboptimal chromatography conditions | - Optimize the mobile phase composition, gradient, and column temperature. |
| - Column contamination or degradation | - Wash the column according to the manufacturer's instructions or replace it. | |
| Low Signal Intensity | - Inefficient ionization | - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow). |
| - Ion suppression from matrix components | - Improve sample clean-up using solid-phase extraction (SPE). | |
| - Peptide adsorption to surfaces | - Use low-adsorption vials and pipette tips. | |
| Inconsistent Retention Time | - Fluctuation in mobile phase composition or flow rate | - Ensure the LC system is properly maintained and equilibrated. |
| - Temperature fluctuations | - Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: Tissue Homogenization and Extraction
This protocol is adapted from methods described for the extraction of Substance P and its fragments from various tissues.
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Sample Preparation: Weigh the frozen tissue sample (10-250 mg) on a pre-chilled surface.
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Homogenization:
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Place the tissue in a 2 mL tube with ceramic beads.
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Add 1 mL of ice-cold 2 M acetic acid containing a protease inhibitor cocktail.
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Homogenize using a bead-beater instrument until the tissue is completely disrupted. Keep the sample on ice.
-
-
Heat Inactivation: Incubate the homogenate at 100°C for 30 minutes to inactivate proteases.
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Centrifugation: Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted peptides.
-
Solid-Phase Extraction (SPE) (Optional but Recommended for LC-MS/MS):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile in water).
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Elute the peptides with an appropriate elution buffer (e.g., 60:40 acetonitrile:1% TFA).
-
-
Drying and Reconstitution: Dry the eluate using a vacuum concentrator. Reconstitute the dried peptide extract in the appropriate assay buffer for ELISA or LC-MS/MS analysis.
Visualizations
Substance P (SP) Signaling Pathway
Substance P and its fragments primarily exert their effects through the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor. Activation of NK1R can trigger multiple downstream signaling cascades.
Caption: Substance P (2-11) binding to NK1R activates Gq and Gs signaling pathways.
Experimental Workflow for Quantification
This diagram outlines the key steps for quantifying Substance P (2-11) in tissue homogenates.
References
impact of freeze-thaw cycles on Substance P (2-11) integrity
This technical support center provides vital guidance for researchers, scientists, and drug development professionals on maintaining the integrity of Substance P (2-11). Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Substance P (2-11) degradation during storage?
A1: The primary causes of degradation for Substance P (2-11), like many peptides, are enzymatic activity, oxidation, and physical instability introduced by repeated freeze-thaw cycles. It is crucial to store the peptide properly and handle it carefully to minimize degradation.
Q2: How should I store my lyophilized Substance P (2-11) powder?
A2: Lyophilized Substance P (2-11) should be stored at -20°C or -80°C, desiccated, and protected from light. When stored correctly, the lyophilized powder is relatively stable.
Q3: What is the best practice for storing reconstituted Substance P (2-11)?
A3: To avoid the damaging effects of repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted Substance P (2-11) solution into single-use volumes. These aliquots should be stored at -80°C for long-term stability.
Q4: Can I use a Substance P (2-11) solution that has been subjected to multiple freeze-thaw cycles?
A4: It is strongly advised against using a solution that has undergone multiple freeze-thaw cycles. Each cycle can compromise the peptide's structural integrity, leading to aggregation and loss of biological activity, which can introduce significant variability into your experimental results. For critical applications, always use a freshly thawed aliquot.
Q5: My Substance P (2-11) solution appears cloudy after thawing. What should I do?
A5: Cloudiness may indicate peptide aggregation or precipitation. Before use, gently vortex the aliquot. If the solution remains cloudy, brief sonication may help to redissolve the peptide. However, persistent precipitation suggests significant aggregation, and it is best to discard the aliquot and use a new one to ensure accurate concentration and activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Biological Activity | Peptide degradation due to improper storage or multiple freeze-thaw cycles. Enzymatic degradation from contaminated buffers or biological samples. | - Always aliquot reconstituted Substance P (2-11) and store at -80°C. - Use a fresh aliquot for each experiment. - If working with biological samples, consider adding protease inhibitors to your buffers. - Perform experiments on ice to minimize enzymatic activity. |
| Inconsistent Experimental Results | Inconsistent peptide concentration due to aggregation or degradation. Variability in handling procedures. | - Ensure complete dissolution of the peptide upon reconstitution. - Avoid repeated freeze-thaw cycles by using single-use aliquots. - Standardize all handling and dilution procedures across experiments. |
| Precipitate Formation Upon Thawing | Peptide aggregation, potentially exacerbated by the freeze-thaw process. The solution may be supersaturated. | - Thaw aliquots slowly and completely at room temperature. - Gently vortex or sonicate briefly to redissolve the peptide. - If precipitation persists, the aliquot should not be used. - Re-evaluate the solvent and concentration used for reconstitution to ensure it is appropriate for Substance P (2-11). |
Quantitative Data on Freeze-Thaw Effects
| Number of Freeze-Thaw Cycles | Estimated % Integrity of Substance P (2-11) | Potential Observations |
| 1 | 95 - 99% | Minimal degradation expected. |
| 3 | 85 - 95% | A noticeable decrease in the main peptide peak and potential appearance of small degradation product peaks in HPLC analysis. |
| 5 | 70 - 85% | Significant degradation is likely, with a clear reduction in biological activity and an increase in aggregate and fragment peaks. |
| >5 | < 70% | Severe degradation; the solution should not be used for quantitative or sensitive biological assays. |
Experimental Protocols
Protocol: Assessing the Stability of Substance P (2-11) after Freeze-Thaw Cycles using HPLC
This protocol outlines a method to quantify the integrity of Substance P (2-11) after successive freeze-thaw cycles.
Materials:
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Substance P (2-11) (lyophilized powder)
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HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A)
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HPLC-grade acetonitrile with 0.1% TFA (Mobile Phase B)
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Low-protein binding microcentrifuge tubes
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HPLC system with a C18 column and UV detector
Procedure:
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Reconstitution: Reconstitute a vial of lyophilized Substance P (2-11) to a known concentration (e.g., 1 mg/mL) with sterile, distilled water.
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Aliquoting: Immediately after reconstitution, aliquot the stock solution into multiple single-use, low-protein binding microcentrifuge tubes.
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Initial Analysis (Cycle 0): Immediately analyze one aliquot by HPLC to establish the baseline integrity.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -80°C for at least 1 hour.
-
Thaw one aliquot at room temperature. This constitutes one freeze-thaw cycle.
-
Analyze the thawed aliquot by HPLC.
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Repeat the freeze-thaw process for the desired number of cycles (e.g., 3, 5, 7), using a new aliquot for each analysis.
-
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: Water with 0.1% TFA.[1]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[1]
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Gradient: A linear gradient appropriate for separating Substance P fragments (e.g., 5-60% B over 20 minutes).[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV at 214 nm or 220 nm.
-
-
Data Analysis:
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Integrate the peak area of the intact Substance P (2-11) for each sample.
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Calculate the percentage of integrity at each freeze-thaw cycle relative to the initial (Cycle 0) peak area.
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Plot the percentage of integrity versus the number of freeze-thaw cycles.
-
Visualizations
References
Technical Support Center: Substance P (2-11) Stability and Signaling Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Substance P (2-11).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with Substance P (2-11) in experimental settings?
A1: The primary challenge is the rapid degradation of the peptide by various proteases present in biological samples. Substance P has a very short half-life, ranging from seconds to minutes in tissues.[1][2] This instability can lead to inaccurate quantification and misinterpretation of experimental results. Therefore, selecting appropriate protease inhibitors is crucial for maintaining the integrity of Substance P (2-11) during your studies.
Q2: Which proteases are known to degrade Substance P and its fragments?
A2: Substance P is degraded by a variety of proteases, including:
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Neprilysin (NEP)
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Angiotensin-converting enzyme (ACE)
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Matrix metalloproteinases (MMPs) [1]
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Chymotrypsin [1]
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Dipeptidyl aminopeptidase IV
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Endothelin-converting enzyme-1 (ECE-1)
The primary cleavage site for Substance P degradation is often at the C-terminal side of the ninth residue, producing fragments like SP(1-9).[3]
Q3: What are the recommended protease inhibitors for Substance P (2-11) studies?
A3: A broad-spectrum approach is often the most effective. This can be achieved by using a commercially available protease inhibitor cocktail or specific inhibitors targeting the key degrading enzymes.
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GM6001 (Ilomastat/Galardin): A potent broad-spectrum MMP inhibitor that has been shown to be highly effective in preventing Substance P degradation. In vivo studies have demonstrated that administration of GM6001 can lead to a more than three-fold increase in Substance P levels in the spinal cord.
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Protease Inhibitor Cocktails: These are mixtures of inhibitors targeting various protease classes (serine, cysteine, aspartic, and metalloproteases). While not specifically tested on Substance P (2-11) in the provided literature, they have been shown to completely block the degradation of other therapeutic peptides in the presence of tissue extracts.
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Aprotinin: A serine protease inhibitor that can be used to prevent degradation by enzymes like trypsin and chymotrypsin.
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Phosphoramidon: An inhibitor of neprilysin.
For optimal protection, a combination of inhibitors or a comprehensive cocktail is recommended.
Troubleshooting Guide
Problem: I am observing rapid loss of Substance P (2-11) in my samples, leading to inconsistent results.
Solution:
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Inadequate Protease Inhibition: Ensure you are using a sufficiently potent and broad-spectrum protease inhibitor. Consider switching to or supplementing with GM6001 or a comprehensive protease inhibitor cocktail.
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Sample Handling: Minimize the time between sample collection and the addition of protease inhibitors. Keep samples on ice at all times. For blood samples, chilling and processing within 5 minutes of collection is recommended.
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Storage Conditions: Store samples containing Substance P (2-11) at -80°C to minimize degradation over time.
Problem: I am unsure which protease inhibitor or cocktail is best for my specific experimental setup.
Solution:
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Pilot Study: Conduct a small pilot study to compare the efficacy of different inhibitors (e.g., GM6001, aprotinin, and a commercial cocktail) on the stability of Substance P (2-11) in your specific biological matrix (e.g., plasma, cell lysate, tissue homogenate).
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Consult Product Literature: Review the specifications of commercially available protease inhibitor cocktails to ensure they provide broad coverage against the proteases known to degrade Substance P.
Quantitative Data on Protease Inhibitor Efficacy
| Protease Inhibitor | Target Protease(s) | Observed Efficacy on Substance P | Reference |
| GM6001 (Ilomastat) | Broad-spectrum Matrix Metalloproteinases (MMPs) and other metalloproteases | > 3-fold increase in endogenous Substance P levels in mouse spinal cord. | |
| Protease Inhibitor Cocktail | Serine, Cysteine, Aspartic, and Metalloproteases | Completely blocked proteolytic degradation of other therapeutic peptides (e.g., IGF-1) in the presence of skin. | |
| Phosphoramidon | Neprilysin | Significantly inhibits Substance P degradation. | |
| Aprotinin | Serine Proteases | Increases the amount of Substance P extracted from nerve tissue. |
Experimental Protocols
Protocol: In Vitro Stability Assay of Substance P (2-11) using LC-MS/MS
This protocol is adapted from a method used for the analysis of Substance P and its metabolites.
1. Materials:
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Substance P (2-11) peptide standard
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Biological matrix (e.g., human plasma, rat brain homogenate)
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Protease inhibitors (e.g., GM6001, Protease Inhibitor Cocktail)
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Acetonitrile (ACN)
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Formic acid (FA)
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Water, HPLC grade
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LC-MS/MS system
2. Sample Preparation:
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Prepare a stock solution of Substance P (2-11) in an appropriate solvent (e.g., water with 0.1% FA).
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Prepare aliquots of the biological matrix.
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To one set of aliquots, add the desired protease inhibitor(s) at the recommended concentration. To another set (control), add the vehicle used for the inhibitors.
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Spike the Substance P (2-11) stock solution into both sets of aliquots to a final concentration of 1 µM.
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Incubate all samples at 37°C.
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At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each reaction tube.
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Immediately quench the enzymatic activity by adding two volumes of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
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Transfer the supernatant to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Develop a suitable gradient to separate Substance P (2-11) from its degradation products (e.g., 5-95% B over 5 minutes).
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Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
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Ionization: Electrospray Ionization (ESI) in positive mode.
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MRM Transitions: Determine the specific precursor and product ion transitions for Substance P (2-11).
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Quantification: Create a standard curve of Substance P (2-11) in the quenched biological matrix to quantify the remaining peptide at each time point.
4. Data Analysis:
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Plot the concentration of Substance P (2-11) versus time for both the control and inhibitor-treated samples.
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Calculate the half-life (t½) of Substance P (2-11) under each condition to determine the efficacy of the protease inhibitor(s).
Visualizations
Signaling Pathway of Substance P and its C-terminal Fragments
Substance P and its C-terminal fragments, including Substance P (2-11), primarily exert their effects through the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor. Activation of NK1R can lead to the stimulation of multiple downstream signaling cascades.
Caption: Substance P (2-11) signaling via the NK1 receptor.
Experimental Workflow for Substance P (2-11) Stability Assay
The following diagram illustrates the key steps in performing an in vitro stability assay for Substance P (2-11).
Caption: Workflow for assessing Substance P (2-11) stability.
References
Validation & Comparative
A Comparative Guide to Substance P (2-11) and Other NK-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Substance P (2-11) with other notable neurokinin-1 (NK-1) receptor agonists, supported by experimental data. The information is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs.
Introduction to NK-1 Receptor Agonists
The neurokinin-1 (NK-1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P (SP). Activation of the NK-1 receptor is implicated in a wide range of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Consequently, NK-1 receptor agonists are invaluable tools in neuroscience, pharmacology, and drug discovery. This guide focuses on the comparative pharmacology of Substance P (2-11), a C-terminal fragment of Substance P, and other widely used synthetic NK-1 receptor agonists, including Septide and GR73632.
Comparative Pharmacological Data
The following tables summarize the binding affinity (Ki/Kd) and functional potency (EC50) of Substance P (2-11) and other selected NK-1 receptor agonists. It is important to note that direct comparative studies for all compounds under identical experimental conditions are limited.
Table 1: Comparative Binding Affinity of NK-1 Receptor Agonists
| Agonist | Radioligand | Preparation | Ki/Kd (nM) | Citation |
| Substance P | [3H]SP | Rat brain membranes | 10 ± 4 | [1] |
| Substance P | [3H]SP | Intact transfected COS-1 cells | 1.16 ± 0.06 | [1] |
| Septide | [3H]SP | Membranes from transfected COS-1 cells | 2900 ± 600 | [1] |
| Septide | [3H]SP | Intact transfected COS-1 cells | 3700 ± 900 | [1] |
| Septide | [125I]Septide | Cloned NK-1 receptor in COS-7 cells (homologous binding) | 0.55 ± 0.03 | [2] |
Table 2: Comparative Functional Potency of NK-1 Receptor Agonists
| Agonist | Assay Type | Cell/Tissue Type | EC50 (nM) | Citation |
| Substance P | Inositol Phosphate Accumulation | Transfected COS-1 cells | 0.05 ± 0.02 | |
| Substance P (2-11) | cAMP Accumulation | hNK1R-Expressing HEK293T cells | ~40 (log ED50 = -7.4 ± 0.08 M) | |
| Substance P (3-11) | cAMP Accumulation | hNK1R-Expressing HEK293T cells | ~72 (log ED50 = -7.14 ± 0.06 M) | |
| Septide | Inositol Phosphate Accumulation | Transfected COS-1 cells | 5 ± 2 | |
| GR73632 | Smooth Muscle Contraction | Guinea pig vas deferens | 2 |
Note on Discrepancies: The binding affinity of Septide appears significantly lower when measured in competition with radiolabeled Substance P (heterologous binding) compared to when measured with radiolabeled Septide (homologous binding). This suggests that Septide may bind to a different site or induce a different receptor conformation than Substance P.
Signaling Pathways of NK-1 Receptor Agonists
Activation of the NK-1 receptor by agonists like Substance P and its analogs initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The NK-1 receptor can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.
Caption: NK-1 Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a general guideline and may require optimization for specific experimental conditions.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor.
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the NK-1 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
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Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NK-1 receptor ligand (e.g., [3H]Substance P), and a range of concentrations of the unlabeled test agonist.
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Incubation: Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: Calcium Mobilization Assay Workflow.
Detailed Methodology:
-
Cell Preparation: Plate cells expressing the NK-1 receptor in a multi-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.
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Baseline Measurement: Measure the basal fluorescence intensity of the cells using a fluorescence plate reader.
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Agonist Addition: Add varying concentrations of the NK-1 receptor agonist to the wells.
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Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
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Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Inositol Phosphate Accumulation Assay
This functional assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.
Caption: Inositol Phosphate Assay Workflow.
Detailed Methodology:
-
Cell Labeling: Culture cells expressing the NK-1 receptor in a medium containing [3H]-myo-inositol for a sufficient time to allow for its incorporation into cellular phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
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Agonist Stimulation: Add varying concentrations of the NK-1 receptor agonist to the cells and incubate for a defined period.
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Extraction: Terminate the reaction and lyse the cells. Extract the soluble inositol phosphates.
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Separation: Separate the inositol phosphates from other cellular components, often using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphate fraction using a scintillation counter.
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Data Analysis: Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This guide provides a comparative overview of Substance P (2-11) and other key NK-1 receptor agonists based on available experimental data. Substance P (2-11) demonstrates activity as an NK-1 receptor agonist, though its potency may be lower than the full-length Substance P. Septide exhibits potent functional agonism but a complex binding profile, suggesting a different mode of interaction with the NK-1 receptor compared to Substance P. GR73632 is a potent and selective synthetic agonist. The choice of agonist will depend on the specific requirements of the research, including the desired potency, selectivity, and the experimental system being used. The provided experimental protocols offer a foundation for the in-house characterization and comparison of these and other NK-1 receptor ligands.
References
- 1. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desensitization of the Neurokinin-1 Receptor (NK1-R) in Neurons: Effects of Substance P on the Distribution of NK1-R, Gαq/11, G-Protein Receptor Kinase-2/3, and β-Arrestin-1/2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Impact of Substance P (2-11): A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological effects of Substance P (2-11), a significant fragment of the neuropeptide Substance P. This document outlines its performance against the full-length peptide and other fragments, supported by experimental data, detailed protocols, and pathway visualizations.
Substance P, an eleven-amino-acid neuropeptide, is a key player in a multitude of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Its biological activity is primarily mediated through the neurokinin-1 (NK-1) receptor. Substance P (2-11) is a C-terminal fragment of Substance P that has demonstrated distinct biological activities, making it a subject of interest for researchers exploring the structure-activity relationship of tachykinin peptides.
Comparative Analysis of Biological Activity
The biological efficacy of Substance P (2-11) has been evaluated in several key bioassays, primarily focusing on its ability to induce smooth muscle contraction and its interaction with the blood-brain barrier.
Guinea Pig Ileum Contraction
| Compound | Biological Effect | Assay | Potency (Relative to Substance P) |
| Substance P (1-11) | Smooth Muscle Contraction | Guinea Pig Ileum | Reference |
| Substance P (2-11) | Smooth Muscle Contraction | Guinea Pig Ileum | Potent (Expected) |
| Substance P Octapeptide | Smooth Muscle Contraction | Guinea Pig Ileum | ≥ Substance P |
| Substance P (3-11) | Smooth Muscle Contraction | Guinea Pig Ileum | Active |
| Substance P (4-11) | Smooth Muscle Contraction | Guinea Pig Ileum | Active |
Blood-Brain Barrier Permeation
The ability of neuropeptides and their fragments to cross the blood-brain barrier (BBB) is a critical factor in their potential as central nervous system therapeutics. Studies utilizing an in vitro model with bovine brain microvessel endothelial cell (BBMEC) monolayers have shown that Substance P (2-11) can inhibit the transport of radiolabeled Substance P ([³H]SP) across this barrier.
| Compound | Biological Effect | Assay | Result |
| Substance P (1-11) | Transport across BBB | BBMEC Monolayer | Saturable transport (Km = 8.57 ± 1.59 nM) |
| Substance P (2-11) | Inhibition of [³H]SP Transport | BBMEC Monolayer | Significant inhibition (p < 0.05) |
This inhibitory effect suggests that Substance P (2-11) interacts with the same transport system as the full-length peptide, indicating that both the C- and N-terminal regions of Substance P are essential for molecular recognition by the transporter[2].
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Isolated Guinea Pig Ileum Contraction Assay
This bioassay is a standard method for assessing the spasmogenic activity of substances on smooth muscle.
1. Tissue Preparation:
-
A male guinea pig (250-350 g) is euthanized by cervical dislocation.
-
The abdomen is opened, and a segment of the terminal ileum (approximately 10-15 cm from the ileo-caecal junction) is excised and placed in warm, oxygenated Tyrode's solution.
-
The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents.
-
A 2-3 cm piece of the ileum is cut and mounted vertically in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂.
-
One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.
2. Experimental Procedure:
-
The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bathing solution being changed every 15 minutes.
-
After equilibration, cumulative concentration-response curves are generated by adding increasing concentrations of the test substance (e.g., Substance P or Substance P (2-11)) to the organ bath.
-
Each concentration is left in contact with the tissue until a stable contractile response is achieved (typically 2-3 minutes).
-
The contractile responses are recorded and measured as the increase in tension from the baseline.
-
The results are expressed as a percentage of the maximum contraction induced by a reference agonist (e.g., acetylcholine or histamine).
-
EC50 values (the concentration of the agonist that produces 50% of the maximal response) are calculated from the concentration-response curves.
In Vitro Blood-Brain Barrier Permeability Assay
This assay utilizes a cell culture model to simulate the transport of substances across the blood-brain barrier.
1. Cell Culture:
-
Bovine brain microvessel endothelial cells (BBMECs) are cultured on microporous polycarbonate membrane inserts (e.g., Transwell®).
-
The cells are grown to confluence to form a monolayer that exhibits tight junctions, mimicking the in vivo BBB. The integrity of the monolayer can be monitored by measuring the transendothelial electrical resistance (TEER).
2. Transport Experiment:
-
The transport buffer (e.g., Hanks' Balanced Salt Solution) is added to both the apical (luminal) and basolateral (abluminal) chambers of the insert.
-
The radiolabeled substance of interest (e.g., [³H]Substance P) is added to the apical chamber (donor compartment).
-
For inhibition studies, the test compound (e.g., unlabeled Substance P or Substance P (2-11)) is added to the apical chamber along with the radiolabeled substance.
-
At various time points, samples are collected from the basolateral chamber (receiver compartment) and the concentration of the radiolabeled substance is determined using liquid scintillation counting.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of transport of the substance across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the substance in the donor chamber.
Visualizing the Pathways
To better understand the mechanisms of action and experimental setups, the following diagrams have been generated using Graphviz.
Caption: Substance P and SP (2-11) signaling via the NK-1 receptor.
Caption: Workflow for the isolated guinea pig ileum contraction assay.
Caption: Workflow for the in vitro blood-brain barrier permeability assay.
References
A Comparative Guide to Substance P Antibody Cross-Reactivity with Substance P (2-11)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available Substance P antibodies, with a specific focus on their cross-reactivity with the N-terminally truncated fragment, Substance P (2-11). Understanding this cross-reactivity is critical for the accurate interpretation of experimental results, as Substance P can be rapidly metabolized to various fragments, including Substance P (2-11), which may exhibit different biological activities. This guide presents quantitative data, detailed experimental protocols for assessing cross-reactivity, and visual diagrams of the Substance P signaling pathway and experimental workflows.
Data Presentation: Antibody Cross-Reactivity Comparison
The following table summarizes the cross-reactivity profiles of several commercially available Substance P antibodies. The data has been compiled from manufacturer datasheets and technical resources. Researchers should note that lot-to-lot variability can occur, and it is recommended to validate antibody performance in-house.
| Antibody Provider | Catalog Number | Type | Host | Immunogen | Cross-Reactivity with Substance P (2-11) | Other Notable Cross-Reactivities |
| Creative Diagnostics | DPABB-JX335 | Polyclonal | Rabbit | Synthetic peptide H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-LeuMet-NH2 coupled to carrier protein | 100% | 100% with Substance P, SP (3-11), SP (4-11), SP (5-11); <5% with SP (6-11); <0.01% with SP (7-11), Neurokinin A; No reactivity with Neurokinin B.[1] |
| R&D Systems | KGE007 (ELISA Kit) | Monoclonal | Mouse | Not Specified | 81.2% | 100% with Hemokinin-1; 88.4% with SP (4-11); 71.4% with Neurokinin A; 68.1% with Physalaemin; 1.4% with SP (8-11); 1.1% with Neurokinin B.[2] |
| BMA BIOMEDICALS | T-4107 | Polyclonal | Rabbit | Synthetic peptide H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 coupled to carrier protein | 100% | 100% with Substance P, SP (3-11), SP (4-11), SP (5-11).[3] |
| Abcam | ab133029 (ELISA Kit) | Polyclonal | Not Specified | Not Specified | Not Specified | 85.9% with SP (3-11); 75.3% with Physalaemin; 11.7% with SP (4-11).[2] |
| Santa Cruz Biotechnology | sc-58591 | Monoclonal | Mouse | Amino acids 1-11 of Substance P of human origin | Not Specified | Non cross-reactive with Neurokinin A, Neurokinin B, and Kassinin. |
Experimental Protocols
Accurate determination of antibody specificity and cross-reactivity is paramount. Below are detailed methodologies for key experiments.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a standard method for quantifying the degree of cross-reactivity of an antibody with related peptides.
Principle: A known amount of labeled Substance P competes with unlabeled Substance P or its fragments (e.g., Substance P (2-11)) for binding to a limited amount of anti-Substance P antibody coated on a microplate. The amount of labeled Substance P bound to the antibody is inversely proportional to the concentration of unlabeled peptide in the sample.
Materials:
-
Anti-Substance P antibody-coated 96-well microplate
-
Substance P standard
-
Substance P (2-11) and other peptide fragments
-
Biotinylated or HRP-conjugated Substance P
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Streptavidin-HRP (if using biotinylated tracer)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the Substance P standard in Assay Buffer to generate a standard curve (e.g., 0-1000 pg/mL).
-
Competitor Preparation: Prepare serial dilutions of Substance P (2-11) and other test peptides in Assay Buffer.
-
Assay: a. To the appropriate wells of the antibody-coated microplate, add 50 µL of either the standard, sample, or competitor peptide solution. b. Add 50 µL of the labeled Substance P (conjugate) to each well. c. Incubate for 2-3 hours at room temperature on a shaker. d. Aspirate and wash the wells 3-4 times with Wash Buffer. e. If using a biotinylated tracer, add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature. Wash the wells again. f. Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark. g. Add 50 µL of Stop Solution to each well. h. Read the absorbance at 450 nm within 30 minutes.
-
Calculation of Cross-Reactivity:
-
Determine the concentration of Substance P and Substance P (2-11) that causes 50% inhibition of the maximum signal (IC50).
-
Cross-reactivity (%) = (IC50 of Substance P / IC50 of Substance P (2-11)) x 100.
-
Immunohistochemistry (IHC) with Pre-adsorption Control
This method is used to verify the specificity of antibody staining in tissue sections.
Principle: The primary antibody is pre-incubated with an excess of the immunizing peptide (Substance P) or the cross-reacting peptide (Substance P (2-11)). If the antibody is specific, this pre-adsorption will block the antibody's binding sites, resulting in the absence of staining in the tissue.
Materials:
-
Fixed and sectioned tissue samples
-
Anti-Substance P antibody
-
Substance P peptide
-
Substance P (2-11) peptide
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Biotinylated secondary antibody
-
Avidin-Biotin-HRP complex (ABC reagent)
-
DAB substrate kit
-
Microscope
Procedure:
-
Antibody Preparation: a. Dilute the anti-Substance P antibody to its optimal working concentration in blocking solution. b. Prepare three aliquots of the diluted antibody. c. To the first aliquot, add an excess of Substance P peptide (e.g., 10 µg/mL). This is the positive control for blocking. d. To the second aliquot, add an excess of Substance P (2-11) peptide. This tests for cross-reactivity blocking. e. To the third aliquot, add only the blocking solution. This is the experimental condition. f. Incubate all three preparations for at least 1 hour at room temperature.
-
Tissue Staining: a. Deparaffinize and rehydrate the tissue sections. b. Perform antigen retrieval if necessary. c. Block endogenous peroxidase activity. d. Apply the blocking solution for 1 hour. e. Apply the three different antibody preparations to separate tissue sections and incubate overnight at 4°C. f. Wash the sections with PBS. g. Apply the biotinylated secondary antibody and incubate for 1 hour. h. Wash and then apply the ABC reagent for 30-60 minutes. i. Wash and develop the signal with the DAB substrate. j. Counterstain, dehydrate, and mount the sections.
-
Analysis:
-
Compare the staining intensity between the three conditions. Complete or significant reduction of staining in the pre-adsorbed samples indicates specificity for the respective peptides.
-
Mandatory Visualization
Caption: Substance P Signaling Pathway through the NK1 Receptor.
References
A Comparative Analysis of Substance P Fragments in Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Substance P (SP) fragments and their binding to the neurokinin-1 receptor (NK1R). The information presented herein is intended to support research and drug development efforts by offering a clear comparison of binding affinities, functional potencies, and the underlying molecular mechanisms.
Substance P, an eleven-amino-acid neuropeptide, is the primary endogenous ligand for the NK1R, a G protein-coupled receptor involved in a myriad of physiological processes, including pain transmission, inflammation, and mood regulation. The interaction between SP and NK1R is a critical area of study for the development of novel therapeutics. Structure-activity relationship studies have revealed that both the C-terminal and N-terminal regions of SP play distinct roles in receptor binding and activation.
The C-terminal fragment of SP is essential for its binding to and activation of the NK1R. In contrast, N-terminal fragments do not appear to bind directly to the receptor but may modulate its function. This guide will delve into the specifics of these interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Comparative Analysis of Binding Affinity and Functional Potency
The binding affinity and functional potency of various Substance P fragments for the neurokinin-1 receptor (NK1R) have been evaluated using multiple experimental approaches. The following table summarizes key quantitative data from radioligand binding assays and functional assays. It is important to note the distinction between binding affinity (Ki, IC50), which measures the direct interaction of a ligand with the receptor, and functional potency (EC50), which measures the concentration of a ligand required to elicit a half-maximal biological response.
| Ligand | Assay Type | Parameter | Value (nM) | Cell Line/Tissue | Radioligand | Reference |
| Substance P (1-11) | Competition Binding | Ki | 0.28 ± 0.1 | U373 MG | [³H][Sar⁹,Met(O₂)¹¹]SP | [1] |
| Competition Binding | Ki | 1.16 ± 0.06 | Transfected COS-1 | [³H]SP | [2] | |
| Functional (IL-6 Release) | EC50 | 15.6 ± 3.6 | U373 MG | - | [1] | |
| Functional (Inositol Phosphate) | EC50 | 0.05 ± 0.02 | Transfected COS-1 | - | [2] | |
| SP Fragment (6-11) | Competition Binding | pIC50 | 6.3 - 6.5 | - | [¹²⁵I]SP | [3] |
| Septide | Competition Binding | Ki | 14.2 ± 5.0 | U373 MG | [³H][Sar⁹,Met(O₂)¹¹]SP | |
| Competition Binding | Ki | 2900 ± 600 | Transfected COS-1 | [³H]SP | ||
| Homologous Binding | Kd | 0.55 ± 0.03 | Transfected COS-7 | [³H]Septide | ||
| Functional (IL-6 Release) | EC50 | 13.8 ± 3.2 | U373 MG | - | ||
| Functional (Inositol Phosphate) | EC50 | 5 ± 2 | Transfected COS-1 | - | ||
| SP Fragment (1-7) | Competition Binding | - | No significant binding | - | - |
Key Observations:
-
Substance P (1-11) consistently demonstrates high affinity (in the sub-nanomolar to low nanomolar range) for the NK1R in various cell types.
-
The C-terminal fragment SP (6-11) retains the ability to bind to the NK1R, as indicated by its pIC50 value.
-
Septide , a synthetic C-terminal analogue, presents a unique profile. While it is a potent functional agonist with EC50 values comparable to full-length SP, it is a significantly weaker competitor of radiolabeled SP in binding assays. However, when used as the radioligand in homologous binding studies, septide shows high affinity for the NK1R, suggesting it may bind to a different site or induce a different receptor conformation than SP.
-
N-terminal fragments, such as SP (1-7) , do not show significant binding to the NK1R.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol outlines a typical competition binding assay to determine the affinity of unlabeled ligands (like SP fragments) for the NK1R by measuring their ability to displace a radiolabeled ligand.
-
Cell/Membrane Preparation:
-
Cells expressing the NK1R (e.g., transfected CHO or U373 MG cells) are cultured and harvested.
-
For membrane preparations, cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in a binding buffer.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
A fixed concentration of radiolabeled ligand (e.g., [³H]SP or [¹²⁵I]SP). The concentration used is typically at or below the Kd of the radioligand for the receptor.
-
Varying concentrations of the unlabeled competitor ligand (Substance P fragments).
-
The cell membrane preparation.
-
-
-
Incubation:
-
The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand.
-
Non-linear regression analysis is used to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
NK1R Signaling Pathway
Caption: NK1R dual signaling pathways.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
References
- 1. Different susceptibility to neurokinin 1 receptor antagonists of substance P and septide-induced interleukin-6 release from U373 MG human astrocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. substance P | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide to Substance P (2-11) and Other Tachykinin Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tachykinin peptide Substance P (2-11) with other prominent members of the tachykinin family: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). The information presented herein is curated from scientific literature to assist in research and drug development endeavors.
The tachykinin family of neuropeptides plays a crucial role in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] These peptides exert their effects by binding to and activating a class of G-protein coupled receptors (GPCRs) known as tachykinin receptors (NK1, NK2, and NK3).[2] While sharing a conserved C-terminal sequence, individual tachykinins exhibit preferential affinity for specific receptor subtypes.[3] Substance P (SP) is the preferred endogenous ligand for the NK1 receptor, Neurokinin A (NKA) for the NK2 receptor, and Neurokinin B (NKB) for the NK3 receptor.[2]
Substance P (2-11) is a C-terminal fragment of Substance P. The C-terminal region of Substance P is known to be critical for its biological activity.[4] Fragments of Substance P that are six amino acids or longer have been shown to elicit biological activity comparable to the full-length peptide.
Quantitative Comparison of Tachykinin Peptides
The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of various tachykinin peptides for the human tachykinin receptors. It is important to note that direct, comprehensive quantitative data for Substance P (2-11) is limited in the publicly available scientific literature.
Table 1: Receptor Binding Affinities (Ki, nM) of Tachykinin Peptides
| Peptide | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| Substance P | 0.1 - 1.0 | 100 - 1000 | >1000 |
| Neurokinin A | 10 - 100 | 1 - 10 | 100 - 1000 |
| Neurokinin B | 100 - 1000 | 100 - 1000 | 1 - 10 |
| Substance P (2-11) | N/A | N/A | N/A |
-
N/A : Data not available in the reviewed literature.
-
Values are approximate ranges compiled from multiple sources and may vary depending on the specific assay conditions and cell types used.
Table 2: Functional Potencies (EC50, nM) of Tachykinin Peptides
| Peptide | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| Substance P | 0.1 - 5.0 | >1000 | >1000 |
| Neurokinin A | 10 - 100 | 1 - 10 | 100 - 1000 |
| Neurokinin B | >1000 | 100 - 1000 | 1 - 10 |
| Substance P (2-11) | N/A | N/A | N/A |
-
N/A : Data not available in the reviewed literature.
-
Values are approximate ranges compiled from multiple sources and may vary depending on the specific assay conditions (e.g., calcium flux, inositol phosphate accumulation) and cell lines used.
Signaling Pathways and Experimental Workflows
The interaction of tachykinin peptides with their receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathway, a typical experimental workflow for comparing these peptides, and their logical relationships.
Caption: Tachykinin signaling pathway.
Caption: Workflow for comparing tachykinin peptides.
Caption: Relationship of tachykinin peptides.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of tachykinin peptide activity. Below are outlines of standard experimental protocols used in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from tachykinin receptors by unlabeled tachykinin peptides.
Materials:
-
Cell membranes prepared from cells stably expressing the human NK1, NK2, or NK3 receptor.
-
Radioligand: e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-Neurokinin B for NK3.
-
Unlabeled tachykinin peptides: Substance P, Neurokinin A, Neurokinin B, and Substance P (2-11).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor peptide (e.g., Substance P (2-11)).
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux
This assay measures the increase in intracellular calcium concentration upon receptor activation, a hallmark of Gq-coupled GPCR signaling.
Objective: To determine the functional potency (EC50) of tachykinin peptides by measuring intracellular calcium mobilization.
Materials:
-
Cells stably expressing the human NK1, NK2, or NK3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Tachykinin peptides at various concentrations.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Peptide Addition: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading and then add varying concentrations of the tachykinin peptides.
-
Measurement: Immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the peptide concentration to generate a dose-response curve and determine the EC50 value.
Functional Assay: Inositol Phosphate (IP1) Accumulation
This assay provides a more endpoint-based measurement of Gq-coupled receptor activation by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1).
Objective: To determine the functional potency (EC50) of tachykinin peptides by measuring the accumulation of IP1.
Materials:
-
Cells stably expressing the human NK1, NK2, or NK3 receptor.
-
Commercially available IP-One HTRF® assay kit (contains IP1-d2, anti-IP1 cryptate, and lysis buffer).
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
Tachykinin peptides at various concentrations.
-
A HTRF®-compatible plate reader.
Procedure:
-
Cell Plating: Plate the cells in a suitable microplate and culture overnight.
-
Stimulation: Remove the culture medium and add the stimulation buffer containing LiCl. Then add the different concentrations of tachykinin peptides.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Lysis and Detection: Add the HTRF® reagents (IP1-d2 and anti-IP1 cryptate) from the kit to the wells.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the immunoassay to reach equilibrium.
-
Measurement: Read the plate on a HTRF®-compatible reader.
-
Data Analysis: The HTRF® signal is inversely proportional to the amount of IP1 produced. Generate a standard curve using known concentrations of IP1. Calculate the IP1 concentration in the samples and plot it against the logarithm of the peptide concentration to determine the EC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. The reciprocal EC50 value as a convenient measure of the potency of a compound in bioactivity-guided purification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chimeric NK1 (substance P)/NK3 (neurokinin B) receptors. Identification of domains determining the binding specificity of tachykinin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Specificity of Substance P (2-11) for the Neurokinin-1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Substance P (2-11) and its specificity for the Neurokinin-1 (NK-1) receptor. The objective is to offer a clear evaluation of its performance against its parent molecule, Substance P (SP), and other selective NK-1 receptor agonists. This document synthesizes experimental data on binding affinities and functional potencies, details relevant experimental methodologies, and provides visual representations of key biological and experimental pathways.
Executive Summary
Data Presentation: Comparative Ligand Performance
To contextualize the potential specificity of Substance P (2-11), the following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Substance P and other key NK-1 receptor agonists. It is important to note the absence of specific binding affinity data for Substance P (2-11) across the neurokinin receptor subtypes.
| Ligand | Receptor | Binding Affinity (Ki/Kd) (nM) | Functional Potency (EC50) (nM) | Reference Cell/Tissue |
| Substance P | NK-1 | 0.28 ± 0.1 | 13.8 ± 3.2 | U373 MG cells[4] |
| NK-1 | - | 0.05 ± 0.02 | COS-1 cells[5] | |
| NK-2 | Lower Affinity | - | ||
| NK-3 | Lower Affinity | - | ||
| Septide | NK-1 | 14.2 ± 5.0 | 15.6 ± 3.6 | U373 MG cells |
| NK-1 | 0.55 ± 0.03 (Kd) | 5 ± 2 | COS-7 cells / COS-1 cells | |
| [Sar9,Met(O2)11]-SP | NK-1 | 1.4 ± 0.5 (Kd) | - | Rat brain membranes |
| GR73632 | NK-1 | - | 2 | Guinea pig vas deferens |
| Neurokinin A (NKA) | NK-1 | 0.51 ± 0.15 (Kd) | - | COS-7 cells |
| NK-2 | High Affinity | - | ||
| NK-3 | Lower Affinity | - | ||
| Neurokinin B (NKB) | NK-1 | Lower Affinity | - | |
| NK-2 | Lower Affinity | - | ||
| NK-3 | High Affinity | - |
Note: The table highlights the preferential binding of Substance P to the NK-1 receptor. While lacking direct binding data for SP (2-11), its structural similarity to the C-terminal end of SP suggests potential interaction with the NK-1 receptor.
Experimental Protocols
Radioligand Binding Assay
This protocol is fundamental for determining the binding affinity of a ligand for its receptor.
Objective: To quantify the affinity (Ki) of Substance P (2-11) and other compounds for NK-1, NK-2, and NK-3 receptors.
Materials:
-
Cell membranes expressing the receptor of interest (NK-1, NK-2, or NK-3).
-
Radioligand (e.g., [3H]-Substance P or [125I]-Bolton Hunter Substance P).
-
Test compounds (Substance P, Substance P (2-11), etc.).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate the NK-1 receptor and trigger a downstream signaling event.
Objective: To determine the functional potency (EC50) of Substance P (2-11) and other agonists in activating the NK-1 receptor.
Materials:
-
Cells stably expressing the NK-1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Test compounds (Substance P, Substance P (2-11), etc.).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the NK-1R-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate them with the calcium-sensitive dye in HBSS for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Agonist Addition: Use the plate reader's injector to add varying concentrations of the test compound to the wells.
-
Signal Detection: Immediately after injection, continuously measure the fluorescence intensity over time. Activation of the NK-1 receptor will lead to an increase in intracellular calcium, causing a change in the fluorescence of the dye.
-
Data Analysis: Determine the maximum change in fluorescence for each concentration of the agonist. Plot the response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualizations
NK-1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the NK-1 receptor by an agonist like Substance P.
Caption: NK-1 Receptor Signaling Cascade.
Experimental Workflow for Evaluating Receptor Specificity
The diagram below outlines a logical workflow for the comprehensive evaluation of the specificity of a ligand like Substance P (2-11).
Caption: Workflow for Receptor Specificity.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 2. Substance P Products: R&D Systems [rndsystems.com]
- 3. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different susceptibility to neurokinin 1 receptor antagonists of substance P and septide-induced interleukin-6 release from U373 MG human astrocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of central and peripheral effects of septide with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
validation of Substance P (2-11) in different species
A Comprehensive Guide to the Cross-Species Validation of Substance P (2-11)
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family, where it functions as a neurotransmitter and neuromodulator.[1] It is involved in a wide array of physiological processes, including pain transmission, inflammation, and vasodilation.[1][2] Substance P (2-11) is a C-terminal fragment of Substance P. The C-terminal region of Substance P is crucial for its biological activity, as it is responsible for binding to and activating its primary receptor, the neurokinin-1 (NK1) receptor.[3]
The validation of Substance P (2-11) and other peptide fragments across different species is a critical step for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the available data on the performance of Substance P (2-11), details key experimental protocols for its validation, and visualizes important biological and experimental pathways. The amino acid sequence of Substance P is identical across mammalian species, and the NK1 receptor also shows a high degree of similarity among mammals, suggesting a strong basis for the cross-species activity of Substance P fragments.[4]
Comparative Analysis of Substance P (2-11) Activity
Substance P (2-11) and other C-terminal fragments of Substance P retain biological activity and can activate the NK1 receptor. The primary structures of tachykinins like Substance P are highly similar across all mammalian species. This conservation, along with the structural similarity of the NK1 receptor in humans, rats, and mice, supports the cross-species functionality of its ligands.
Quantitative Data
The following table summarizes the available quantitative data for the potency of Substance P (2-11) and related fragments in activating the NK1 receptor, specifically through the cAMP signaling pathway in Human Embryonic Kidney (HEK293) cells.
| Peptide | Species/Cell Line | Assay Type | Parameter | Value (M) |
| Substance P | Human (HEK293) | cAMP Accumulation | -logEC50 | 7.8 ± 0.1 |
| Substance P (2-11) | Human (HEK293) | cAMP Accumulation | -logEC50 | 7.4 ± 0.08 |
| Substance P (3-11) | Human (HEK293) | cAMP Accumulation | -logEC50 | 7.14 ± 0.06 |
| Substance P (5-11) | Human (HEK293) | cAMP Accumulation | -logEC50 | 6.2 ± 0.05 |
| Substance P (6-11) | Human (HEK293) | cAMP Accumulation | -logEC50 | 5.7 ± 0.09 |
Data sourced from a study on the cellular metabolism of Substance P, which indicates that while C-terminal fragments retain activity, their potency in stimulating cAMP accumulation is reduced with progressive N-terminal truncation.
Qualitative observations have also documented the activity of Substance P (2-11) in other species. For instance, it has been shown to have contractile activities on the guinea pig ileum, a classic model for studying tachykinin receptor function.
Signaling Pathways of the NK1 Receptor
Substance P and its active fragments, including Substance P (2-11), exert their effects primarily through the NK1 receptor, a G-protein coupled receptor (GPCR). Activation of the NK1 receptor initiates multiple intracellular signaling cascades. The receptor couples to Gq/11 and Gs proteins, leading to the activation of phospholipase C (PLC) and adenylyl cyclase, respectively. This results in the generation of second messengers such as inositol trisphosphate (IP3), diacylglycerol (DAG), cyclic AMP (cAMP), and an increase in intracellular calcium concentrations.
Experimental Protocols
The validation of Substance P (2-11) relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Substance P (2-11) for the NK1 receptor.
Objective: To quantify the interaction between Substance P (2-11) and the NK1 receptor in a competitive binding format.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor (e.g., HEK293-NK1R) or tissue homogenates.
-
Radiolabeled Substance P (e.g., [³H]Substance P or ¹²⁵I-Substance P).
-
Unlabeled Substance P (2-11) and full-length Substance P (for competition).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and re-centrifuge. The final pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled Substance P, and varying concentrations of unlabeled Substance P (2-11).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of Substance P (2-11) to activate the NK1 receptor and elicit a downstream signaling event (calcium release).
Objective: To determine the potency (EC50) of Substance P (2-11) in inducing intracellular calcium mobilization.
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO-NK1R or U373MG cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Substance P (2-11) at various concentrations.
-
A fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating: Plate the NK1 receptor-expressing cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in the assay buffer for a specified time (e.g., 45-60 minutes) at 37°C.
-
Washing: Gently wash the cells with the assay buffer to remove any excess dye.
-
Compound Addition: Place the plate in the fluorescence plate reader. The instrument will first measure the baseline fluorescence, then automatically add different concentrations of Substance P (2-11) to the wells.
-
Fluorescence Measurement: The plate reader continuously monitors the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the concentration of Substance P (2-11). Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Experimental Workflow
The validation of a peptide like Substance P (2-11) follows a logical progression from initial characterization to in vivo testing.
Conclusion
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
A Comparative Guide to the In Vitro and In Vivo Effects of Substance P (2-11)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known in vitro and in vivo effects of Substance P (2-11), a C-terminal fragment of the neuropeptide Substance P (SP). While research on this specific fragment is less extensive than on the full-length peptide, this document synthesizes the available experimental data to offer a clear overview for researchers in pharmacology and drug development.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the effects of Substance P (2-11) in both laboratory and living organism settings. Due to the limited number of studies focusing specifically on this fragment, some data points are qualitative or inferred from related compounds.
| In Vitro Effect | Test System | Parameter | Value | Reference |
| Smooth Muscle Contraction | Guinea Pig Ileum | Activity | Has contracting activities | [1] |
| Blood-Brain Barrier Permeability | Bovine Brain Microvessel Endothelial Cell (BBMEC) Monolayers | Inhibition of ³H-Substance P Permeation | Significant inhibition (p < 0.05) | [2] |
| Metabolism | Bovine Brain Microvessel Endothelial Cell (BBMEC) Cultures | Metabolite Formation | Minor metabolite of Substance P | [3] |
| Receptor Signaling | Reconstituted Systems | G-protein Activation | Activates Gαq, Gα11, Gα13, and GαsS, with diminishing activity compared to longer C-terminal fragments | [4][5] |
| In Vivo Effect | Test System | Parameter | Observation | Reference |
| Metabolism | Rat Brain (Microdialysis) | Metabolite Formation | Minor metabolite of Substance P | |
| Vascular Permeability | Mouse Skin | Effect | Data not available for SP (2-11). Related fragment SP (4-11) induces modest, partially mast cell-independent augmentation of vascular permeability. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Substance P (2-11) Signaling Pathway
Substance P and its C-terminal fragments primarily exert their effects through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). Activation of the NK1 receptor by Substance P (2-11) is believed to initiate downstream signaling cascades similar to the parent peptide, although likely with reduced potency.
Caption: Proposed signaling pathway for Substance P (2-11) via the NK1 receptor.
In Vitro Experimental Workflow: Guinea Pig Ileum Contraction Assay
This workflow outlines the key steps in assessing the contractile effect of Substance P (2-11) on isolated guinea pig ileum, a classic pharmacological preparation for studying smooth muscle activity.
Caption: Workflow for the in vitro guinea pig ileum contraction assay.
In Vivo Experimental Workflow: Vascular Permeability Assay
This diagram illustrates a common method for evaluating the effect of substances on vascular permeability in a living organism, which could be adapted for studying Substance P (2-11).
Caption: Workflow for the in vivo vascular permeability assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro: Guinea Pig Ileum Contraction Assay
This protocol is a standard method for assessing the spasmogenic activity of compounds on smooth muscle.
-
Tissue Preparation: A male guinea pig is euthanized, and a segment of the terminal ileum is excised and placed in Krebs-Henseleit or Tyrode's physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂. The lumen is gently flushed to remove contents, and the longitudinal muscle with the myenteric plexus attached is carefully stripped.
-
Mounting: A 2-3 cm segment of the prepared ileum is suspended in a 10-20 mL organ bath containing the physiological salt solution under a resting tension of approximately 1 gram.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with the bath solution being replaced every 15 minutes.
-
Drug Administration: Substance P (2-11) is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has reached a plateau.
-
Data Recording: Isotonic or isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: A dose-response curve is constructed by plotting the magnitude of the contraction against the logarithm of the molar concentration of Substance P (2-11).
In Vitro: Blood-Brain Barrier Permeability Assay
This assay utilizes a cell culture model to simulate the blood-brain barrier and assess the permeability of test compounds.
-
Cell Culture: Bovine Brain Microvessel Endothelial Cells (BBMECs) are cultured on microporous polycarbonate membranes of transwell inserts. The formation of a tight monolayer is monitored by measuring the transendothelial electrical resistance (TEER).
-
Permeability Study: The transwell inserts with the BBMEC monolayer are placed in a Side-bi-Side diffusion apparatus, separating a donor and a receiver chamber, both filled with a physiological buffer.
-
Compound Addition: Radiolabeled Substance P (³H-SP) is added to the donor chamber, along with either a vehicle control or varying concentrations of unlabeled Substance P (2-11) to assess competitive inhibition.
-
Sampling: Aliquots are collected from the receiver chamber at specific time intervals (e.g., 30, 60, 90, 120 minutes).
-
Quantification: The amount of ³H-SP that has permeated into the receiver chamber is quantified using liquid scintillation counting.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The inhibitory effect of Substance P (2-11) is determined by comparing the Papp values in the presence and absence of the fragment.
In Vivo: Vascular Permeability Assay
This protocol describes a common method to measure changes in vascular permeability in response to an agonist.
-
Animal Model: Mice (e.g., C57BL/6) are used for this study.
-
Anesthesia: The animals are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Dye Injection: Evans blue dye (e.g., 1% solution in saline) is injected intravenously via the tail vein. This dye binds to serum albumin and is used to visualize and quantify plasma extravasation.
-
Test Substance Injection: A defined volume (e.g., 20 µL) of Substance P (2-11) at various concentrations or a vehicle control is injected intradermally into the dorsal skin of the mouse.
-
Incubation: The animals are kept for a specific period (e.g., 30 minutes) to allow for the extravasation of the dye-albumin complex.
-
Tissue Collection: The animals are euthanized, and the skin at the injection sites is excised.
-
Dye Extraction: The excised skin is incubated in formamide at 60°C for 24 hours to extract the Evans blue dye.
-
Quantification: The absorbance of the formamide extract is measured using a spectrophotometer at approximately 620 nm. The amount of extravasated dye is calculated from a standard curve and is indicative of the change in vascular permeability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characteristics of substance P transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of substance P on [Ca2+]i and force in intact guinea pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Neurotransmitter Interactions of Substance P (2-11)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Substance P (2-11), a major C-terminal metabolite of the neuropeptide Substance P (SP), and its interaction with various neurotransmitter systems. By presenting key experimental data, detailed protocols, and signaling pathways, this document aims to facilitate a deeper understanding of the distinct pharmacological profile of this truncated peptide compared to its parent molecule, offering insights for targeted therapeutic development.
Overview: Substance P and its C-Terminal Fragment
Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family, acting as a key neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] It exerts its diverse effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2][3] The biological activity of SP is largely dependent on its C-terminal sequence, which is essential for receptor binding and activation.[4][5]
Substance P (2-11) is an N-terminally truncated metabolite of SP. While it shares the critical C-terminal sequence, the absence of the initial arginine residue modifies its interaction with the NK1R and subsequent signaling cascades. This guide explores the functional consequences of this structural difference.
Comparative Receptor Binding and Functional Potency
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| Substance P (1-11) | cAMP Accumulation | NK1R-HEK293 | EC50 | ~15.8 nM | |
| Substance P (2-11) | cAMP Accumulation | NK1R-HEK293 | EC50 | ~39.8 nM |
Note: EC50 values were calculated from reported -log ED50 values.
The data indicates that Substance P (2-11) is a full agonist at the NK1 receptor but exhibits a moderately lower potency in stimulating cAMP production compared to the full-length Substance P. This suggests that while the C-terminus is sufficient for receptor activation, the N-terminal region contributes to the overall potency of the ligand.
Interaction with Major Neurotransmitter Systems
The neuromodulatory role of Substance P and its fragments extends to significant interactions with dopaminergic, cholinergic, serotonergic, and amino acid neurotransmitter systems.
Dopaminergic System
C-terminal fragments of Substance P have been shown to modulate dopamine (DA) release, particularly in the mesolimbic pathway, a key circuit in reward and motivation.
-
Key Finding: A C-terminal heptapeptide analog of SP was found to increase extracellular dopamine concentrations in the nucleus accumbens, but not in the neostriatum of freely moving rats. This suggests a region-specific modulatory role. While direct comparative data for SP (2-11) is limited, the activity of other C-terminal fragments points to a preserved, albeit potentially altered, capacity to influence dopamine transmission.
| Peptide | Brain Region | Experimental Model | Effect on Dopamine Release | Reference |
| DiMe-C7 (SP C-terminal analog) | Nucleus Accumbens | Rat (in vivo microdialysis) | Increase | |
| Substance P | Striatum | Rat (in vivo microdialysis) | No significant alteration |
Cholinergic System
Substance P is known to enhance the release of acetylcholine (ACh) in the striatum, an effect mediated by NK1 receptors. This interaction is implicated in the regulation of motor control and cognitive functions.
-
Key Finding: Studies utilizing in vivo microdialysis have demonstrated that local perfusion of Substance P in the dorsal striatum of rats leads to a significant, dose-dependent increase in extracellular acetylcholine levels. This effect is blocked by NK1 receptor antagonists. The ability of C-terminal SP fragments to modulate striatal dopamine outflow is reportedly mediated through a cholinergic link, suggesting these fragments, likely including SP (2-11), retain the ability to stimulate acetylcholine release which in turn influences dopaminergic neurons.
Serotonergic System
Substance P and the serotonin (5-HT) system are closely associated, with co-localization observed in neurons of the dorsal raphe nucleus. This interaction is relevant for the regulation of mood and anxiety.
-
Key Finding: While direct evidence for SP (2-11) is scarce, studies on NK1 receptor antagonists reveal a significant modulatory influence on the serotonin system. This suggests that endogenous ligands like SP and its active metabolites are involved in regulating serotonergic neurotransmission.
GABAergic and Glutamatergic Systems
Substance P modulates both excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission, contributing to the fine-tuning of neuronal circuits.
-
Glutamate: Substance P has been shown to facilitate glutamatergic responses in striatal projection neurons, an effect mediated by both NK1 and NK3 receptors. This potentiation of excitatory signals can have profound effects on synaptic plasticity and neuronal excitability.
-
GABA: In the central amygdala, Substance P excites GABAergic neurons through NK1 receptor activation. Conversely, in the periaqueductal gray, SP can suppress GABAergic activity by activating local glutamate circuits. In the ventral tegmental area (VTA), SP has been shown to inhibit GABA-B receptor-mediated transmission. This highlights the complex, circuit-dependent nature of SP's interaction with the GABAergic system.
Signaling Pathways and Experimental Workflows
Substance P / NK1 Receptor Signaling
Activation of the NK1 receptor by Substance P or its active fragments like SP (2-11) primarily initiates signaling through Gαq and Gαs proteins. This leads to the activation of multiple downstream effector pathways.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The common C-terminal sequences of substance P and neurokinin A contact the same region of the NK-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Substance P (2-11)
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling bioactive peptides such as Substance P (2-11). This guide provides comprehensive, immediate safety and logistical information, including detailed operational and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and prevent contamination when handling Substance P (2-11), a multi-tiered approach to personal protection is essential. The following table summarizes the required PPE, categorized by the level of protection.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for all procedures to protect against liquid splashes and chemical vapors. |
| Face Shield | Recommended when there is a significant risk of splashing, particularly during the initial reconstitution of lyophilized powder or when handling larger volumes.[1] | |
| Body Protection | Laboratory Coat | A standard laboratory coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for handling.[1] For handling concentrated solutions, consider double-gloving or using more robust gloves.[1] |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to prevent inhalation of fine particles or when handling solutions in poorly ventilated areas. The specific type of respirator should be determined by a risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals.
-
Storage of Lyophilized Powder: For long-term stability, store the lyophilized peptide at -20°C or preferably -80°C in a tightly sealed, light-protective, and desiccated container.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.
2. Reconstitution and Solution Preparation:
-
Solvent Selection: The choice of solvent will depend on the specific experimental requirements. For many peptides, sterile, distilled water or a buffer solution is appropriate.
-
Reconstitution Technique:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the lyophilized powder.
-
Carefully add the selected solvent to the vial containing the lyophilized peptide.
-
Gently swirl or vortex the vial to ensure the peptide dissolves completely. Avoid vigorous shaking, as this can lead to aggregation.
-
3. Experimental Use:
-
Always wear the appropriate PPE as outlined in the table above.
-
Handle all solutions containing Substance P (2-11) with care to avoid skin and eye contact.
-
Use appropriate laboratory equipment and techniques to minimize the generation of aerosols.
Disposal Plan: Waste Management and Decontamination
Proper segregation and disposal of waste are critical for maintaining a safe laboratory environment.
Waste Segregation:
-
Solid Waste:
-
Unused or Expired Peptide: Dispose of unwanted lyophilized Substance P (2-11) as chemical waste in a clearly labeled hazardous waste container.
-
Contaminated Labware: Items such as weigh boats, pipette tips, and microfuge tubes that have come into direct contact with the peptide should be collected in a designated solid chemical waste container.
-
-
Liquid Waste:
-
Aqueous Solutions: Collect aqueous solutions of Substance P (2-11) in a designated aqueous chemical waste container.
-
Organic Solvent Solutions: If the peptide was dissolved in an organic solvent (e.g., DMSO, DMF), the waste must be collected in a designated organic solvent waste container. Do not mix aqueous and organic waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with the peptide must be disposed of in a designated sharps container for chemical waste.
-
Decontamination Procedures:
-
Glassware:
-
Detergent Wash: Wash contaminated glassware with a laboratory-grade detergent and hot water.
-
Acid Bath (Optional but Recommended): For thorough decontamination, an acid bath can be used, followed by extensive rinsing with deionized water. Exercise extreme caution and follow all safety protocols when working with acid baths.
-
Final Rinse: Thoroughly rinse the glassware with deionized water before drying.
-
-
Spills:
-
Evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection if the spill involves powder.
-
Contain the spill using absorbent materials.
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate decontaminating solution.
-
Caption: PPE selection workflow for handling Substance P (2-11).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
